N-ACETYL-beta-D-GLUCOSAMINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
| Record name | β-N-Acetylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-beta-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolism of N Acetyl Beta D Glucosamine
Hexosamine Biosynthesis Pathway (HBP) and UDP-N-ACETYL-beta-D-GLUCOSAMINE Synthesis
The de novo synthesis of uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc, occurs through the Hexosamine Biosynthesis Pathway (HBP). frontiersin.orgnih.gov This pathway integrates various nutrients, including glucose, glutamine, acetyl-CoA, and UTP, to produce UDP-GlcNAc. frontiersin.orgnih.gov UDP-GlcNAc is the essential donor substrate for the synthesis of N-glycans, O-linked GlcNAc modifications of intracellular proteins, and other important glycoconjugates. nih.govreactome.orgfrontiersin.org The HBP is a highly conserved pathway across different organisms, highlighting its fundamental importance in cellular physiology. frontiersin.org A complete blockage of this pathway is typically lethal. frontiersin.org
The synthesis of UDP-GlcNAc from the glycolytic intermediate fructose-6-phosphate (B1210287) involves four sequential enzymatic reactions. nih.govresearchgate.net In eukaryotes, the steps are as follows:
Glutamine:fructose-6-phosphate amidotransferase (GFAT) converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate (GlcN-6-P) and glutamate. nih.govmdpi.com
Glucosamine-phosphate N-acetyltransferase (GNA1) acetylates GlcN-6-P to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). frontiersin.orgresearchgate.net
Phosphoacetylglucosamine mutase (AGM1/PGM3) isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). frontiersin.orgpnas.org
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) combines GlcNAc-1-P with UTP to generate UDP-GlcNAc. frontiersin.orgebi.ac.uk
In bacteria, the sequence of the second and third steps is reversed, with the isomerization of GlcN-6-P to GlcN-1-P occurring before acetylation. asm.org
Role of Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT)
Glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS), is the rate-limiting enzyme of the HBP. researchgate.netnih.govdiabetesjournals.org It catalyzes the first and committed step in the pathway, the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. diabetesjournals.orgebi.ac.uk This reaction is a critical control point, linking glucose and glutamine metabolism to the synthesis of amino sugars. nih.gov
GFAT possesses two distinct domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and an isomerase domain that utilizes the ammonia to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.gov The activity of GFAT is subject to feedback inhibition by the end-product of the pathway, UDP-GlcNAc, which helps to maintain homeostasis of UDP-GlcNAc levels. researchgate.netdiabetesjournals.org In some organisms, the binding of fructose-6-phosphate is not essential for glutamine binding but acts as an activator of the enzyme's glutaminase activity. nih.gov
Integration of Glucose, Glucosamine (B1671600), and N-ACETYL-beta-D-GLUCOSAMINE into HBP
The Hexosamine Biosynthesis Pathway is a central hub for integrating various metabolic inputs. frontiersin.org While glucose is the primary precursor for the de novo synthesis of UDP-GlcNAc, both glucosamine (GlcN) and N-acetylglucosamine (GlcNAc) can enter the pathway through salvage mechanisms. nih.govnih.gov
Glucose: Approximately 2-5% of glucose that enters a cell is shunted from glycolysis into the HBP at the level of fructose-6-phosphate. taylorandfrancis.com
Glucosamine (GlcN): Exogenous glucosamine can be taken up by cells and phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6-P), which then enters the HBP. frontiersin.org
This compound (GlcNAc): GlcNAc can be salvaged and phosphorylated by N-acetylglucosamine kinase (NAGK) to generate N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.gov This intermediate then proceeds through the remaining steps of the HBP to form UDP-GlcNAc. frontiersin.org Supplementation with GlcNAc has been shown to increase intracellular UDP-GlcNAc levels. mdpi.com
This integration allows cells to maintain UDP-GlcNAc pools by utilizing available precursors from both internal metabolic pathways and external sources. flybase.org
Regulation of UDP-N-ACETYL-beta-D-GLUCOSAMINE Concentrations
The intracellular concentration of UDP-GlcNAc is tightly regulated to meet cellular demands for glycoconjugate synthesis while avoiding the detrimental effects of excessive glycosylation. researchgate.netontosight.ai This regulation occurs at multiple levels:
Feedback Inhibition: The primary mechanism of regulation is the feedback inhibition of GFAT, the rate-limiting enzyme, by the end-product UDP-GlcNAc. researchgate.netdiabetesjournals.org This ensures that the pathway is sensitive to its own output.
Substrate Availability: The flux through the HBP is dependent on the availability of its substrates: glucose (via fructose-6-phosphate), glutamine, acetyl-CoA, and UTP. nih.govnih.gov For instance, lowering glucose concentration in the culture medium can decrease cellular UDP-GlcNAc levels. researchgate.net
Transcriptional and Post-translational Regulation: The expression of HBP enzymes can be regulated by various signaling pathways and transcription factors. nih.gov For example, incubation with saturated fatty acids like palmitate has been shown to increase the mRNA expression and protein amount of GFAT. diabetesjournals.org Enzymes in the pathway are also subject to post-translational modifications, such as phosphorylation, which can modulate their activity. diabetesjournals.org
Enzyme Inhibition: Besides feedback inhibition, the activity of key enzymes like glucosamine-phosphate N-acetyltransferase (GNPAT) and UDP-N-acetylglucosamine pyrophosphorylase (UAP1) can be inhibited, providing another layer of control. ontosight.ai
Table 1: Key Enzymes in the Hexosamine Biosynthesis Pathway
| Enzyme | Abbreviation | Function | Regulatory Mechanisms |
|---|---|---|---|
| Glutamine:fructose-6-phosphate amidotransferase | GFAT/GlmS | Catalyzes the first and rate-limiting step, converting fructose-6-P and glutamine to glucosamine-6-P. researchgate.netebi.ac.uk | Feedback inhibition by UDP-GlcNAc. researchgate.netdiabetesjournals.org Regulation by substrate availability and post-translational modifications. diabetesjournals.orgnih.gov |
| Glucosamine-phosphate N-acetyltransferase | GNA1/GNPNAT | Acetylates glucosamine-6-P to form N-acetylglucosamine-6-P. frontiersin.orgresearchgate.net | Inhibition provides a point of regulation. ontosight.ai |
| Phosphoacetylglucosamine mutase | AGM1/PGM3 | Isomerizes N-acetylglucosamine-6-P to N-acetylglucosamine-1-P. frontiersin.orgpnas.org | |
| UDP-N-acetylglucosamine pyrophosphorylase | UAP1/AGX1 | Catalyzes the final step, forming UDP-GlcNAc from N-acetylglucosamine-1-P and UTP. frontiersin.orgebi.ac.uk | Inhibition provides a point of regulation. ontosight.ai |
This compound Catabolism and Salvage Pathways
In addition to its role in biosynthesis, this compound can be catabolized to provide the cell with carbon and nitrogen. nih.govmdpi.com This process is particularly important in organisms that utilize GlcNAc as a primary nutrient source. The catabolic pathway involves a series of enzymatic steps that ultimately convert GlcNAc into intermediates of central metabolism. mdpi.com
Role of this compound 6-Phosphate Deacetylase (nagA)
A crucial enzyme in the catabolism and recycling of amino sugars is N-acetylglucosamine-6-phosphate deacetylase, encoded by the nagA gene. wikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of N-acetylglucosamine-6-phosphate (GlcNAc-6-P) to produce glucosamine-6-phosphate (GlcN-6-P) and acetate. wikipedia.orguniprot.org This deacetylation is a committed step for both the assimilation of GlcNAc and the biosynthesis of amino-sugar-nucleotides. nih.gov
The NagA enzyme is essential for the growth and survival of some bacteria in the presence of GlcNAc as a carbon source. nih.gov In Escherichia coli, NagA is involved in the first step of the biosynthesis of amino-sugar-nucleotides and is inhibited by its products, glucosamine-6-phosphate and acetate. uniprot.org In bacteria, NagA plays a central role in metabolic processes, linking the catabolism of sialic acid to glycolysis and providing substrates for cell wall biosynthesis. researchgate.net
Conversion to Glycolytic Intermediates
Following the deacetylation of GlcNAc-6-P by NagA, the resulting glucosamine-6-phosphate (GlcN-6-P) can be further metabolized. The enzyme glucosamine-6-phosphate deaminase (NagB) catalyzes the deamination and isomerization of GlcN-6-P to fructose-6-phosphate, an intermediate of glycolysis. wikipedia.orgresearchgate.net This allows the carbon skeleton of GlcNAc to be utilized for energy production through the glycolytic pathway and the citric acid cycle. wikipedia.org
The catabolism of GlcNAc not only provides a source of carbon but also releases ammonia, which can be used as a nitrogen source and can help to neutralize acidic environments, a beneficial trait for some bacteria. nih.gov The pathway for GlcNAc catabolism is tightly regulated, often at the level of gene expression, to coordinate with the cell's metabolic needs. asm.org
Table 2: Key Enzymes in this compound Catabolism
| Enzyme | Abbreviation | Function | Metabolic Fate of Product |
|---|---|---|---|
| N-acetylglucosamine kinase | NAGK/Hxk1 | Phosphorylates N-acetylglucosamine to N-acetylglucosamine-6-phosphate. nih.govmdpi.com | Enters catabolic or anabolic pathways. mdpi.com |
| N-acetylglucosamine-6-phosphate deacetylase | NagA | Deacetylates N-acetylglucosamine-6-phosphate to glucosamine-6-phosphate and acetate. wikipedia.orguniprot.org | Glucosamine-6-phosphate is further metabolized. wikipedia.org |
| Glucosamine-6-phosphate deaminase | NagB | Converts glucosamine-6-phosphate to the glycolytic intermediate fructose-6-phosphate. wikipedia.orgresearchgate.net | Fructose-6-phosphate enters glycolysis for energy production. wikipedia.org |
Metabolic Sensing and this compound Levels
The primary mechanism by which fluctuations in UDP-GlcNAc levels are translated into downstream cellular responses is through a dynamic and widespread post-translational modification known as O-GlcNAcylation. nih.govpeerj.comresearchgate.net This process involves the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. rupress.orgmdpi.com The addition and removal of this sugar molecule are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. nih.govfrontiersin.org Because OGT utilizes UDP-GlcNAc as its substrate, the extent of protein O-GlcNAcylation is directly coupled to the nutrient flux through the HBP. rupress.orgfrontiersin.org Consequently, O-GlcNAcylation acts as a key regulatory modification that links nutrient availability to the control of numerous cellular processes, including signal transduction, transcription, and enzyme activity. mdpi.comnih.govresearchgate.net
Table 1: Nutrient Inputs for the Hexosamine Biosynthetic Pathway (HBP)
This table outlines the major classes of biomolecules that feed into the HBP, highlighting its role as an integrator of cellular nutrient status.
| Nutrient Input | Precursor Molecule | Metabolic Pathway Source |
|---|---|---|
| Carbohydrate | Fructose-6-phosphate | Glycolysis |
| Amino Acid | Glutamine | Amino Acid Metabolism |
| Lipid | Acetyl-CoA | Fatty Acid Oxidation |
| Nucleotide | Uridine triphosphate (UTP) | Nucleotide Synthesis |
Data sourced from references nih.goveuropa.eu.
Detailed research findings have elucidated the profound impact of O-GlcNAcylation on metabolic regulation. By modifying key proteins, this process can alter their stability, enzymatic activity, and interactions, thereby fine-tuning metabolic networks in response to nutrient cues. For example, in the liver, O-GlcNAcylation of transcription factors such as Carbohydrate-Response Element-Binding Protein (ChREBP) enhances their stability and transcriptional activity, leading to increased expression of genes involved in de novo lipogenesis. mdpi.com Similarly, the modification of other transcriptional regulators like CRTC2 and PGC-1α modulates hepatic gluconeogenesis. mdpi.com
The influence of O-GlcNAcylation extends to critical signaling pathways that govern cellular metabolism. It is well-established that increased flux through the HBP and subsequent hyper-O-GlcNAcylation of proteins in the insulin (B600854) signaling cascade contribute to insulin resistance. oup.comnih.gov Furthermore, O-GlcNAcylation status is intricately linked with the activity of central energy sensors like AMP-activated protein kinase (AMPK). peerj.com For instance, under certain conditions, AMPK can influence the cellular localization of OGT, thereby modulating O-GlcNAc signaling in response to the cell's energy state. nih.gov These findings underscore the role of this compound-derived O-GlcNAcylation as a pivotal signaling hub that translates nutrient sensing into adaptive metabolic reprogramming.
Table 2: Research Findings on Metabolic Regulation by O-GlcNAcylation
This table summarizes key protein targets of O-GlcNAcylation and the functional consequences of this modification on metabolic pathways.
| Protein Target | Metabolic Pathway Affected | Functional Consequence of O-GlcNAcylation |
|---|---|---|
| ChREBP (Carbohydrate-Response Element-Binding Protein) | Lipogenesis, Glycolysis | Increased protein stability and transcriptional activity, promoting fat synthesis. mdpi.com |
| SREBP-1 (Sterol Regulatory Element-Binding Protein-1) | Lipogenesis | Regulation of transcriptional activity controlling lipid synthesis enzymes. mdpi.com |
| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) | Gluconeogenesis | Increased protein stability, leading to enhanced glucose production. mdpi.com |
| CRTC2 (CREB-Regulated Transcription Coactivator 2) | Gluconeogenesis | Enhanced transcriptional coactivator activity, promoting gluconeogenic gene expression. mdpi.com |
| FAS (Fatty Acid Synthase) | Lipogenesis | O-GlcNAcylation of upstream regulators (e.g., ChREBP) increases FAS gene expression. mdpi.com |
| ACC (Acetyl-CoA Carboxylase) | Lipogenesis | Regulation via O-GlcNAcylation of upstream transcription factors. mdpi.com |
| GCK (Glucokinase) | Glycolysis | Direct modification provides a regulatory mechanism for glucose utilization in the liver. mdpi.com |
| Insulin Signaling Proteins (e.g., IRS, Akt) | Glucose Uptake | Modification contributes to the desensitization of the pathway, leading to insulin resistance. oup.comnih.gov |
Roles in Protein Glycosylation and Post Translational Modifications
O-linked β-N-ACETYL-beta-D-GLUCOSAMINE (O-GlcNAcylation)
O-GlcNAcylation is a distinct form of glycosylation characterized by the addition of a single N-acetylglucosamine molecule to the serine or threonine residues of proteins. spandidos-publications.comwikipedia.orgnih.gov This modification occurs within the nuclear, cytoplasmic, and mitochondrial compartments of the cell. spandidos-publications.comwikipedia.orgfrontiersin.orgoup.comnih.govnih.govmdpi.comrsc.org Unlike other types of glycosylation that involve the formation of complex glycan chains, O-GlcNAcylation consists of this single sugar attachment. wikipedia.orgnih.govphysiology.org This process is highly dynamic and reversible, playing a critical regulatory role in cellular signaling and function. spandidos-publications.comnih.govphysiology.orgacs.orgumn.edu
The addition of O-GlcNAc to proteins is catalyzed by a single enzyme, O-GlcNAc Transferase (OGT). frontiersin.orgoup.comphysiology.orgumn.edunih.govrupress.org OGT utilizes uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc) as the sugar donor for this reaction. oup.comnih.govrupress.org The levels of UDP-GlcNAc are influenced by cellular nutrient status, particularly glucose levels, through the hexosamine biosynthetic pathway (HBP). umn.edunih.govnih.gov
The regulation of OGT itself is a complex process. Its activity can be modulated by:
Post-translational modifications: OGT is subject to phosphorylation and even O-GlcNAcylation itself. nih.gov For instance, tyrosine phosphorylation can activate the enzyme. nih.gov
Protein-protein interactions: OGT often exists in multi-protein complexes, which can influence its substrate specificity and localization. nih.gov
Transcriptional and splicing variations: At least three isoforms of OGT are produced through alternative splicing, which may target different protein substrates in various cellular compartments. nih.govnih.gov
The removal of the O-GlcNAc modification is carried out by another single enzyme, O-GlcNAcase (OGA). frontiersin.orgoup.comphysiology.orgumn.edunih.govrupress.org This enzyme hydrolyzes the β-O-glycosidic bond, releasing the GlcNAc moiety from the protein. wikipedia.org
Similar to OGT, OGA activity is tightly regulated. Two main isoforms of OGA exist, a long and a short form, both of which are enzymatically active. frontiersin.orgguidetopharmacology.org Regulation of OGA can occur through various mechanisms, including post-translational modifications and interactions with other proteins. nih.gov The gene encoding OGA, known as MGEA5, has been mapped to a chromosomal region associated with Alzheimer's disease. nih.gov
A key feature of O-GlcNAcylation is its dynamic and reversible nature, with a turnover rate comparable to that of protein phosphorylation. wikipedia.orgnih.govphysiology.orgumn.edunih.gov The continuous addition and removal of O-GlcNAc by OGT and OGA allow for rapid and sensitive responses to cellular signals and environmental changes. spandidos-publications.comnih.govphysiology.orgacs.orgumn.edu This rapid cycling enables O-GlcNAcylation to act as a crucial regulatory switch, modulating protein function in a timely manner. nih.govphysiology.orgumn.edunih.gov The lethality of deleting either the OGT or OGA gene in mammals underscores the critical importance of this dynamic process for cell survival and development. frontiersin.orgnih.gov
O-GlcNAcylation is a widespread modification that targets thousands of proteins in the nucleus, cytoplasm, and mitochondria. nih.govphysiology.orgumn.edunih.govfrontiersin.org This broad substrate scope highlights the extensive influence of O-GlcNAcylation on cellular physiology.
| Cellular Compartment | Examples of O-GlcNAcylated Proteins |
| Nucleus | Transcription factors (e.g., c-myc, p53, Sp1), RNA polymerase II, histones, and nuclear pore proteins. frontiersin.orgnih.govoncotarget.com |
| Cytoplasm | Cytoskeletal proteins, signaling kinases, phosphatases, and metabolic enzymes. frontiersin.orgmdpi.com |
| Mitochondria | Proteins involved in respiration, fatty acid metabolism, and apoptosis. bohrium.com |
The modification of these proteins can lead to various functional consequences, including altered enzyme activity, changes in protein localization, and modulation of protein-protein interactions. oup.com
A significant aspect of O-GlcNAcylation is its extensive interplay, or "cross-talk," with protein phosphorylation. umn.edunih.gov Both modifications occur on serine and threonine residues, leading to several modes of interaction:
Reciprocal Occupancy: O-GlcNAcylation and phosphorylation can compete for the same or adjacent sites on a protein. nih.govbiologists.com This direct competition can act as a binary switch, where the presence of one modification precludes the other.
Regulation of Enzymes: The enzymes that control O-GlcNAc cycling (OGT and OGA) can be regulated by phosphorylation, and conversely, many kinases and phosphatases are themselves O-GlcNAcylated. nih.govmdpi.compnas.org For example, OGT can be activated by tyrosine phosphorylation. nih.gov
Functional Interdependence: The presence of one modification can influence the addition or removal of the other at a different site on the same protein, leading to more complex regulatory outcomes. nih.gov
This intricate cross-talk between O-GlcNAcylation and phosphorylation creates a highly sophisticated regulatory network that allows cells to fine-tune their responses to a wide range of stimuli and stresses. nih.govannualreviews.org
N-linked Glycosylation and N-Glycan Branching
N-linked glycosylation is another fundamental post-translational modification where an oligosaccharide, or glycan, is attached to the nitrogen atom of an asparagine residue within a protein. wikipedia.orgcreative-proteomics.comwikipedia.org This process is essential for the proper folding, stability, and function of many eukaryotic proteins. wikipedia.orgwikipedia.org
The synthesis of N-linked glycans begins in the endoplasmic reticulum with the assembly of a precursor oligosaccharide on a lipid carrier called dolichol phosphate (B84403). wikipedia.orgthermofisher.com This precursor is then transferred to the nascent polypeptide chain. wikipedia.org The initial core structure of this glycan is composed of two N-acetylglucosamine residues and three mannose residues. wikipedia.org
Following the initial transfer, the N-glycan undergoes extensive processing and modification as the protein moves through the Golgi apparatus. wikipedia.orgthermofisher.com This maturation process involves the trimming of some sugar residues and the addition of others, including more N-acetylglucosamine, to create a diverse array of branched structures. creative-proteomics.comthermofisher.com The degree of branching of N-linked glycans, which is influenced by the availability of N-acetylglucosamine, can significantly impact the function of cell surface signaling proteins. nih.gov Increased branching, for instance, is often observed in cancer cells and is initiated by the transfer of a GlcNAc residue in a specific linkage. nih.gov
Formation of Glycoproteins, Proteoglycans, and Glycosaminoglycans
N-acetyl-beta-D-glucosamine (GlcNAc) is a pivotal monosaccharide derivative of glucose that serves as a fundamental building block in the biosynthesis of several critical classes of complex macromolecules: glycoproteins, proteoglycans, and glycosaminoglycans (GAGs). nih.govwikipedia.org Its incorporation into these structures is essential for a vast array of biological functions, from maintaining the structural integrity of tissues to mediating complex cellular signaling events.
Glycoprotein (B1211001) Synthesis:
Glycoproteins are proteins that have been modified by the covalent attachment of carbohydrate chains, a process known as glycosylation. GlcNAc is central to this process, particularly as the biochemical precursor to the activated sugar nucleotide, Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgfrontiersin.org The hexosamine biosynthetic pathway (HBP) converts glucose into UDP-GlcNAc, which then serves as the donor substrate for enzymes called glycosyltransferases. frontiersin.orgoup.com These enzymes catalyze the attachment of GlcNAc or more complex glycans containing GlcNAc to proteins.
A distinct and highly dynamic form of post-translational modification is O-GlcNAcylation. This process involves the addition of a single this compound molecule to the hydroxyl group of serine or threonine residues on nuclear and cytoplasmic proteins. frontiersin.orgwikipedia.org Unlike the complex, branched glycans found on secretory and membrane proteins, O-GlcNAcylation is a simple, reversible modification. wikipedia.orgphysiology.org The cycling of this modification is tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. oup.comnih.gov This dynamic interplay allows O-GlcNAcylation to function as a regulatory switch, analogous to protein phosphorylation, influencing protein stability, enzyme activity, and protein-protein interactions. wikipedia.orgwikipedia.orgnih.gov In fact, O-GlcNAcylation and phosphorylation often occur at the same or adjacent serine/threonine sites, suggesting a competitive relationship or "crosstalk" that regulates cellular signaling pathways. wikipedia.org
Proteoglycan and Glycosaminoglycan (GAG) Synthesis:
Proteoglycans are a specialized class of glycoproteins characterized by having one or more covalently attached GAG chains. drugbank.com GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. drugbank.com this compound is an indispensable component of the repeating units of several major GAGs. nih.govdrugbank.com
Hyaluronic Acid (HA): Also known as hyaluronan, HA is a non-sulfated GAG composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. drugbank.comnutrafoods.eu It is a major component of the extracellular matrix, synovial fluid, and other soft connective tissues. nutrafoods.euhmdb.ca
Keratan Sulfate (B86663): This GAG is found in bone, cartilage, and the cornea. hmdb.ca Its structure includes repeating disaccharide units where this compound is a key constituent, linked to galactose.
Heparan Sulfate: These GAGs are covalently linked to core proteins to form heparan sulfate proteoglycans. The heparan sulfate chain consists of repeating disaccharide units of N-acetyl-D-glucosamine and a uronic acid (either D-glucuronic acid or L-iduronic acid). ebi.ac.uk
The synthesis of these GAGs involves the sequential addition of monosaccharides, including GlcNAc (from the UDP-GlcNAc donor pool), to a growing polysaccharide chain. nih.gov Once synthesized, these GAG chains are attached to a core protein to form the final proteoglycan molecule, which plays a crucial role in providing hydration and shock absorption to tissues like articular cartilage. drugbank.com Research has shown that exogenous GlcNAc can be incorporated into proteoglycans, highlighting its direct role as a substrate for their synthesis. nih.govkoreamed.org
Data Tables
Table 1: Role of this compound in Macromolecule Formation
| Macromolecule Class | Specific Role of this compound | Key Processes Involved |
| Glycoproteins | Serves as a precursor to the UDP-GlcNAc donor substrate. frontiersin.org | N-linked and O-linked Glycosylation |
| Acts as the sole sugar in O-GlcNAcylation, a dynamic post-translational modification on serine/threonine residues. wikipedia.orgnih.gov | O-GlcNAcylation, Signal Transduction | |
| Proteoglycans | Essential building block for the attached Glycosaminoglycan (GAG) chains. drugbank.com | GAG Biosynthesis, Post-Translational Modification |
| Contributes to the structural integrity and function of the final proteoglycan molecule. nih.gov | Extracellular Matrix Assembly | |
| Glycosaminoglycans (GAGs) | Forms the repeating disaccharide units of major GAGs like Hyaluronic Acid, Keratan Sulfate, and Heparan Sulfate. drugbank.comnutrafoods.euebi.ac.uk | Polysaccharide Polymerization |
Table 2: this compound in Major Glycosaminoglycans
| Glycosaminoglycan (GAG) | Repeating Disaccharide Unit Composition | Primary Location/Function |
| Hyaluronic Acid | D-glucuronic acid and N-acetyl-D-glucosamine nutrafoods.eu | Connective tissue, synovial fluid, skin hmdb.ca |
| Keratan Sulfate | Galactose and N-acetyl-D-glucosamine (sulfated) | Cartilage, cornea, bone hmdb.ca |
| Heparan Sulfate | Uronic acid (D-glucuronic or L-iduronic) and N-acetyl-D-glucosamine (variably sulfated) ebi.ac.uk | Cell surfaces, extracellular matrix (component of proteoglycans) |
Cellular and Molecular Regulatory Functions of N Acetyl Beta D Glucosamine
Regulation of Cellular Signaling Pathways
The dynamic addition and removal of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a process termed O-GlcNAcylation, is a pivotal mechanism in signal transduction. nih.govscbt.com This modification is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc group, and O-GlcNAcase (OGA), which removes it. frontiersin.orgnih.gov The interplay between these enzymes allows for rapid and dynamic regulation of protein function, akin to phosphorylation. nih.govbiochemia-medica.com O-GlcNAcylation can influence protein activity, stability, and subcellular localization, thereby impacting a wide array of signaling pathways. frontiersin.orgnih.gov
Modulation of Kinase and Phosphatase Activities
O-GlcNAcylation directly and indirectly modulates the activity of numerous kinases and phosphatases, central regulators of cellular signaling. This regulation often occurs through a competitive interplay with phosphorylation, as both modifications target serine and threonine residues. nih.govembopress.org
Key research findings on the modulation of kinase and phosphatase activities by O-GlcNAcylation include:
Reciprocal Occupancy: O-GlcNAcylation and phosphorylation can occur at the same or adjacent sites on a protein, leading to a reciprocal relationship where the presence of one modification prevents the other. nih.gov
Enzyme Activity Modulation: O-GlcNAcylation can directly alter the catalytic activity of kinases and phosphatases. nih.gov For instance, OGT is found in a complex with protein phosphatase 1β and 1γ, suggesting a coordinated regulation of phosphorylation and O-GlcNAcylation. physiology.org
Complex Formation: O-GlcNAcylation can influence the formation of signaling complexes. For example, during cytokinesis, OGT, OGA, protein phosphatase 1, and aurora B kinase form a complex, highlighting the integration of O-GlcNAc cycling with cell division signaling. physiology.org
| Kinase/Phosphatase | Effect of O-GlcNAcylation | Research Focus |
| Protein Kinase B (Akt) | Modulation of phosphorylation and activity. nih.gov | Cell survival and metabolism. nih.govnih.gov |
| Protein Phosphatase 1 (PP1) | Forms a complex with OGT, suggesting coordinated regulation. physiology.org | Regulation of dephosphorylation events. |
| Aurora B Kinase | Part of a complex with OGT and OGA during cytokinesis. physiology.org | Cell cycle control. |
Phosphoinositide 3-kinase/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. O-GlcNAcylation has emerged as a significant regulator of this pathway.
Research has demonstrated that:
Elevated O-GlcNAc levels can attenuate insulin (B600854) signaling downstream of the insulin receptor, particularly through the PI3K/Akt pathway. physiology.orggenome.jp
Akt itself is a target for O-GlcNAcylation. nih.govresearchgate.net Glucosamine (B1671600) can induce apoptosis in β-cells, likely through the O-GlcNAc-mediated inhibition of Akt. frontiersin.org Conversely, reduced O-GlcNAcylation in β-cell-specific OGT knockout mice leads to a decrease in Akt phosphorylation at Ser473, resulting in β-cell failure and diabetes. frontiersin.org
Stress-induced increases in O-GlcNAcylation can promote cell survival by modulating the PI3K/Akt pathway. nih.gov
| Component | Role of O-GlcNAcylation | Consequence |
| PI3K | Altered function due to O-GlcNAcylation of upstream/downstream components. genome.jp | Attenuation of insulin signaling. genome.jp |
| Akt/PKB | Direct O-GlcNAcylation and modulation of phosphorylation. nih.govresearchgate.netfrontiersin.org | Regulation of cell survival and apoptosis. nih.govfrontiersin.org |
| eNOS | Reduced phosphorylation at Ser1177 due to increased O-GlcNAc levels. physiology.org | Increased activity of matrix metalloproteinases. physiology.org |
mTORC1 Signaling
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability. O-GlcNAcylation is intricately linked with mTORC1 signaling.
Key findings include:
OGT acts as a regulator of mTORC1 signaling by mediating the O-glycosylation of RAPTOR and FNIP1. uniprot.org
O-GlcNAcylation of RAPTOR, a key component of mTORC1, at threonine 700 is crucial for regulating mTORC1 activity in response to glucose levels. mdpi.com This modification strengthens RAPTOR's interaction with Rag GTPases, promoting mTORC1 activation. mdpi.com
In response to glucose sufficiency, O-GlcNAcylation of RPTOR promotes the activation of the mTORC1 complex. uniprot.org
The expression of OGT and total O-GlcNAcylation are regulated by mTOR, Akt, and c-MYC. nih.gov
Influence on Gene Transcription and Expression
N-Acetyl-beta-D-glucosamine, through O-GlcNAcylation, exerts a profound influence on gene transcription and expression by modifying key components of the transcriptional machinery. nih.govnih.gov
This regulation occurs through several mechanisms:
Transcription Factor Modification: Many transcription factors, including NF-κB, c-myc, and p53, are subject to O-GlcNAcylation, which can alter their activity, stability, and ability to bind DNA. nih.govnih.gov
Histone Modification: O-GlcNAc modifies all four core histone proteins, potentially competing with or promoting other post-translational modifications like phosphorylation and ubiquitination that are associated with transcriptional activation and repression. rupress.org
RNA Polymerase II Regulation: O-GlcNAcylation modulates the function of RNA polymerase II, a key enzyme in transcription. rupress.org
Gene-Specific Regulation: In various organisms, GlcNAc can induce or repress the expression of specific genes. For example, in Vibrio parahaemolyticus, GlcNAc induces genes related to energy metabolism and transport while repressing others. jst.go.jp In Escherichia coli, GlcNAc induces the expression of the multidrug exporter genes mdtEF. nih.gov In the fungus Trichoderma harzianum, the expression of the nag1 gene, which encodes N-acetyl-beta-D-glucosaminidase, is strongly induced by N-acetyl-glucosamine. nih.gov
| Factor | Effect of O-GlcNAcylation | Functional Consequence |
| NF-κB | Modification of subunits. nih.gov | Regulation of inflammatory and immune responses. nih.gov |
| c-myc | O-GlcNAcylation affects its stability and transcriptional activity. nih.gov | Control of cell growth and proliferation. |
| p53 | O-GlcNAcylation can modulate its function as a tumor suppressor. nih.gov | Regulation of cell cycle and apoptosis. |
| Histones | Modification of core histones (H2A, H2B, H3, H4). rupress.org | Alteration of chromatin structure and gene accessibility. |
| RNA Polymerase II | O-GlcNAcylation of the C-terminal domain. rupress.org | Modulation of transcriptional initiation and elongation. |
Modulation of Protein Localization, Stability, and Interactions
O-GlcNAcylation plays a crucial role in determining the fate and function of proteins by influencing their subcellular localization, stability, and interactions with other molecules. nih.govnih.gov
Mechanisms of regulation include:
Subcellular Localization: O-GlcNAcylation can alter the localization of proteins between the nucleus, cytoplasm, and mitochondria. frontiersin.orgnih.gov For instance, O-GlcNAcylation of certain proteins can either promote or inhibit their nuclear import or export.
Protein Stability: The addition of O-GlcNAc can protect proteins from degradation or, conversely, target them for proteasomal degradation. nih.govnih.gov For example, O-GlcNAcylation of the EZH2 protein has been shown to regulate its stability and function. pnas.org
Protein-Protein Interactions: O-GlcNAcylation can either enhance or disrupt the interaction between proteins, thereby modulating the assembly and function of protein complexes. nih.govnih.gov The interaction between OGT and OGA is itself regulated by O-GlcNAcylation. nih.gov
Cellular Stress Response and Homeostasis
Cells respond to various forms of stress by activating protective mechanisms to maintain homeostasis, and O-GlcNAcylation is a key player in this process. nih.govnih.gov Diverse cellular stresses, including heat shock, oxidative stress, and hypoxia, lead to an increase in protein O-GlcNAcylation. nih.govmdpi.com
The protective roles of stress-induced O-GlcNAcylation are multifaceted and include:
Regulation of Stress-Responsive Pathways: O-GlcNAcylation modulates key survival pathways, such as the PI3K/Akt pathway, to promote cell survival. nih.govresearchgate.net
Chaperone Function: Increased O-GlcNAcylation can enhance the expression and activity of heat shock proteins, which act as molecular chaperones to prevent protein misfolding and aggregation. nih.gov
Mitochondrial Function: O-GlcNAcylation can impact mitochondrial dynamics and function, contributing to cellular resilience under stress. nih.gov
Protein Stability and Aggregation: By modifying proteins, O-GlcNAcylation can influence their stability and reduce the formation of protein aggregates that can be toxic to cells. mdpi.com
| Stress Condition | Effect on O-GlcNAcylation | Cellular Outcome |
| Heat Shock | Increased O-GlcNAcylation of numerous proteins. mdpi.com | Enhanced cell survival, induction of heat shock proteins. nih.gov |
| Oxidative Stress | Global increase in protein O-GlcNAcylation. mdpi.com | Protection against reactive oxygen species-induced damage. nih.gov |
| Hypoxia/Reoxygenation | Dynamic changes in O-GlcNAc levels. mdpi.com | Modulation of cell survival and death pathways. nih.gov |
| Ischemia-Reperfusion Injury | Increased O-GlcNAcylation. nih.gov | Cardioprotective effects. physiology.org |
Heat Stress
The cellular response to heat stress involves the rapid synthesis of heat shock proteins (HSPs), which function as molecular chaperones to prevent protein aggregation and facilitate protein refolding. O-GlcNAcylation is intricately linked with the heat shock response, although the precise regulatory mechanisms are complex and can appear paradoxical.
Elevated O-GlcNAcylation has been shown to enhance the anti-amyloid chaperone activity of certain small heat shock proteins (sHSPs), such as αA-crystallin, αB-crystallin, and HSP27. biorxiv.orgresearchgate.net Modification of these sHSPs with O-GlcNAc increases their ability to block the formation of amyloid aggregates of proteins like α-synuclein and Aβ. biorxiv.orgresearchgate.net For instance, the O-GlcNAcylation of αB-crystallin is not restricted to the lens but also occurs in tissues like the heart, where it functions as a heat shock protein. acs.org
Conversely, some studies indicate that hyper-O-GlcNAcylation can inhibit the induction of certain HSPs. In HeLa cells, pretreatment with compounds that increase O-GlcNAcylation levels, such as PUGNAc (an OGA inhibitor) or glucosamine, was found to decrease the arsenite-induced expression of Hsp70. nih.govjst.go.jp This inhibition, however, did not appear to be mediated through the primary heat shock transcription factor, HSF1, as its nuclear translocation and phosphorylation were unaffected by the O-GlcNAcylation status. nih.govjst.go.jp The suppression was observed at the level of Hsp70 mRNA expression, suggesting a regulatory role for O-GlcNAcylation on other transcriptional factors involved in the Hsp70 induction by arsenite. nih.govjst.go.jp
Table 1: Research Findings on this compound and Heat Stress
| Finding | Affected Proteins/Pathways | Observed Effect | Cell/Model System | Reference |
|---|---|---|---|---|
| O-GlcNAcylation of small heat shock proteins | αA-crystallin, αB-crystallin, HSP27 | Enhances anti-amyloid chaperone activity, blocking α-synuclein and Aβ aggregation. | In vitro protein chemistry, human astroglioma cells (U373-MG), rat heart tissue | biorxiv.orgresearchgate.netacs.org |
| Hyper-O-GlcNAcylation and Hsp70 induction | Hsp70, HSF1 | Inhibits arsenite-induced Hsp70 expression at the mRNA level without affecting HSF1 activation. | HeLa cells | nih.govjst.go.jp |
| O-GlcNAcylation as a general stress response | Myriad cellular proteins | Levels increase in response to heat shock, promoting cell survival. | Various primary and transformed cell lines | physiology.org |
Hypoxia and Oxidative Stress
Hypoxia, a condition of low oxygen availability, and the associated oxidative stress trigger adaptive cellular responses largely mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). O-GlcNAcylation is a key regulator in these pathways.
The stability and activity of the HIF-1α subunit are modulated by O-GlcNAcylation. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in adapting to low oxygen, including those for glucose transporters and glycolytic enzymes. nih.govfrontiersin.org Research in breast cancer cells has shown that HIF-1α can be post-translationally modified by O-GlcNAc. olemiss.edu This modification appears to regulate glycolysis in cancer cells. nih.gov Reducing O-GlcNAcylation leads to the degradation of HIF-1α by promoting its interaction with the von Hippel-Lindau protein (pVHL), thereby inhibiting its transcriptional activity. nih.gov
O-GlcNAcylation also plays a protective role against oxidative stress. Various forms of stress, including oxidative stress, lead to a significant increase in the O-GlcNAcylation of numerous proteins. physiology.orgmdpi.comresearchgate.net This stress-induced increase in O-GlcNAcylation is considered a pro-survival mechanism. mdpi.comresearchgate.netnih.gov For example, the IRE1/XBP1 branch of the unfolded protein response can stimulate the hexosamine biosynthetic pathway, leading to the production of UDP-GlcNAc, which is crucial for stress-induced O-GlcNAc modifications that enhance cellular defense against reactive oxygen species (ROS). nih.gov In rat ventricular myocytes, increasing O-GlcNAc levels was shown to mitigate oxidative stress induced by hydrogen peroxide. frontiersin.org
Table 2: Research Findings on this compound, Hypoxia, and Oxidative Stress
| Finding | Affected Proteins/Pathways | Observed Effect | Cell/Model System | Reference |
|---|---|---|---|---|
| Post-translational modification of HIF proteins | HIF-1α, HIF-2α | O-GlcNAc attaches to and modifies HIF proteins, regulating their stability and transcriptional activity. | Human breast cancer T47D cells | olemiss.edunih.gov |
| Regulation of cellular response to hypoxia | HIF-1 pathway, Glycolysis | O-GlcNAcylation regulates cancer cell metabolic reprogramming and survival stress signaling via the HIF-1α pathway. | Cancer cells | nih.gov |
| Response to oxidative stress | Numerous intracellular proteins | Increased O-GlcNAcylation levels in response to oxidative stress, promoting cell survival. | Various cell lines, rat ventricular myocytes | physiology.orgfrontiersin.org |
| Interaction with UPR pathway | IRE1/XBP1, Hexosamine Biosynthetic Pathway (HBP) | The UPR stimulates the HBP, increasing UDP-GlcNAc for O-GlcNAc modifications that defend against ROS. | General cellular mechanism | nih.gov |
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical site for protein folding and modification. An imbalance between the protein folding load and the ER's capacity results in ER stress, which activates a signaling network known as the Unfolded Protein Response (UPR). nih.govsdbonline.orgnih.gov O-GlcNAcylation is deeply integrated with the UPR and the cellular response to ER stress.
The UPR is mediated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme-1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6). nih.govnih.gov Activation of these pathways aims to restore ER homeostasis. nih.govsdbonline.org The hexosamine biosynthetic pathway and O-GlcNAcylation are linked to the UPR. For instance, early intermediates of glycolysis are required for the production of UDP-GlcNAc, the donor for N-glycosylation in the ER, and glucose deprivation can induce the UPR. sdbonline.org
Studies have shown that glucosamine treatment can induce ER stress, leading to the activation of the UPR pathways. oup.comresearchgate.netnih.gov Short-term treatment of HepG2 cells with glucosamine increased the phosphorylation of PERK and its downstream target eIF2α, and also activated the ATF6 and IRE1 pathways. researchgate.net However, the relationship is complex, as O-GlcNAcylation is also implicated in protecting cells from ER stress-induced apoptosis. frontiersin.orgnih.gov In mice lacking OGT in pancreatic β-cells, there was an increase in ER stress, leading to β-cell failure and apoptosis. nih.gov This suggests that proper O-GlcNAcylation is necessary to manage ER stress and maintain cellular function. nih.gov Furthermore, increasing O-GlcNAcylation levels has been shown to reduce cardiomyocyte death and ER stress during hypoxia. frontiersin.org
Table 3: Research Findings on this compound and Endoplasmic Reticulum (ER) Stress
| Finding | Affected Proteins/Pathways | Observed Effect | Cell/Model System | Reference |
|---|---|---|---|---|
| Induction of ER stress by glucosamine | UPR (PERK, IRE1, ATF6 pathways) | Glucosamine treatment activates the major ER stress mediators. | HepG2 cells, Human Umbilical Vein Endothelial Cells (HUVECs) | oup.comresearchgate.net |
| Requirement of O-GlcNAcylation for β-cell function | OGT, ER stress markers (e.g., Chop) | Deletion of OGT in β-cells increases ER stress and leads to β-cell failure and apoptosis. | Mouse model (βOGT-KO) | nih.gov |
| Protective role of O-GlcNAcylation against ER stress | OGT, OGA, ER stress markers (CHOP, GRP78) | Increased O-GlcNAcylation reduces cardiomyocyte death and ER stress during hypoxia. | Cardiomyocytes | frontiersin.org |
| Link between UPR and HBP | IRE1/XBP1, UDP-GlcNAc | The IRE1/XBP1 branch of the UPR stimulates the HBP, which is essential for O-GlcNAc modifications. | General cellular mechanism | nih.gov |
Calcium Homeostasis
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes. O-GlcNAcylation has emerged as a significant regulator of Ca²⁺ homeostasis and signaling. physiology.orgfrontiersin.org There is a recognized reciprocal regulation between Ca²⁺ signaling and protein O-GlcNAcylation. physiology.org
In cardiomyocytes, increasing O-GlcNAc levels, either through glucosamine treatment or by inhibiting OGA, has been shown to attenuate the rise in intracellular Ca²⁺ concentration ([Ca²⁺]i) induced by agonists like angiotensin II. physiology.org This suggests that increased flux through the hexosamine biosynthetic pathway and subsequent changes in O-GlcNAc levels are involved in regulating [Ca²⁺]i homeostasis in the heart. physiology.org
A key mechanism for Ca²⁺ entry into cells is store-operated calcium entry (SOCE), which is activated upon depletion of Ca²⁺ from the ER stores. The protein STIM1 is a critical sensor of ER Ca²⁺ levels that activates SOCE. It has been demonstrated that STIM1 can be modified by O-GlcNAc, and this modification attenuates SOCE in neonatal cardiomyocytes. nih.gov This may represent a novel mechanism by which elevated O-GlcNAc levels regulate Ca²⁺-mediated events. nih.gov Furthermore, Calcium/calmodulin-dependent protein kinase II (CaMKII), a key regulator of cardiac function, is a direct target of O-GlcNAcylation, which can affect sarcoplasmic reticulum Ca²⁺ release. ahajournals.org
Table 4: Research Findings on this compound and Calcium Homeostasis
| Finding | Affected Proteins/Pathways | Observed Effect | Cell/Model System | Reference |
|---|---|---|---|---|
| Regulation of agonist-induced Ca²⁺ increase | Intracellular Ca²⁺ concentration ([Ca²⁺]i) | Glucosamine treatment blocks the angiotensin II-induced increase in [Ca²⁺]i. | Neonatal rat ventricular myocytes | physiology.org |
| Modulation of store-operated calcium entry (SOCE) | STIM1 | O-GlcNAc modification of STIM1 attenuates SOCE. | Neonatal cardiomyocytes | nih.gov |
| O-GlcNAcylation of Ca²⁺ signaling proteins | CaMKII | CaMKII is a direct target of O-GlcNAcylation, which can sensitize ryanodine (B192298) receptors to ER/SR Ca²⁺ release. | Cardiomyocytes | ahajournals.org |
| General role in Ca²⁺ signaling | Multiple Ca²⁺ signaling pathways | Increasing O-GlcNAc levels attenuates angiotensin II-induced capacitative calcium entry (CCE). | Cardiomyocytes during I/R injury | nih.gov |
Immunomodulatory and Anti Inflammatory Mechanisms of N Acetyl Beta D Glucosamine
Regulation of Immune Cell Function
GlcNAc is integral to the proper functioning of the immune system, supporting the development, proliferation, and activation of key immune cells such as T and B cells, and regulating macrophage and neutrophil responses.
GlcNAc plays a crucial role in T-cell function by influencing their development, proliferation, and activation. It is involved in the hexosamine pathway, which produces UDP-GlcNAc, a substrate for N-glycan branching in the Golgi apparatus. This N-glycan branching is critical for the function of T-cell receptors (TCR) and other surface proteins that regulate T-cell activity. wiley.com
N-glycan branching, promoted by the availability of GlcNAc, supports the function of anti-inflammatory T regulatory (Treg) cells. plos.org Treg cells are crucial for maintaining immune tolerance and preventing autoimmune diseases. The salvage of GlcNAc into the hexosamine pathway can restore UDP-GlcNAc synthesis, which in turn promotes the differentiation of Treg cells over pro-inflammatory T helper cells. plos.org
GlcNAc has been shown to mitigate the excessive activation of pro-inflammatory Th1 and Th17 responses, which are often associated with autoimmune conditions. casi.org Metabolism of GlcNAc controls N-glycan branching in T cells, and increased branching inhibits the differentiation of Th1 and Th17 cells. plos.org In some contexts, however, such as in acute rheumatic fever, Th17 and Th1 cells have been observed to infiltrate heart valve tissue, contributing to inflammation. frontiersin.org Studies have shown that glucosamine (B1671600), a related compound, can inhibit Th1 and Th2 differentiation while promoting Th17 cell development by interfering with the N-glycosylation of CD25, a key receptor in T-cell function. nih.gov
| T-cell Subset | Effect of N-Acetyl-beta-D-glucosamine (or related pathways) | Research Findings |
| T regulatory (Treg) cells | Promotes differentiation and activity | GlcNAc salvage pathway restores UDP-GlcNAc synthesis, favoring Treg differentiation. plos.org |
| Th1 cells | Inhibits differentiation and pro-inflammatory responses | Increased N-glycan branching due to GlcNAc metabolism suppresses Th1 differentiation. plos.org Glucosamine has been found to inhibit Th1 differentiation. nih.gov |
| Th17 cells | Inhibits differentiation and pro-inflammatory responses | Increased N-glycan branching due to GlcNAc metabolism suppresses Th17 differentiation. plos.org In contrast, glucosamine has been shown to promote Th17 cell development. nih.gov |
GlcNAc also plays a role in B-cell function. O-GlcNAcylation is required for B-cell homeostasis and antibody responses. frontiersin.org Studies have shown that B-1 B cells can produce natural antibodies specific to GlcNAc. aai.orgoup.com These antibodies can recognize and bind to certain antigens, potentially suppressing autoimmune responses. aai.orgnih.gov In the context of certain diseases like acute rheumatic fever, a strong IgG2 antibody response against GlcNAc has been observed. frontiersin.orgnih.govnih.gov
This compound can regulate the responses of macrophages, which are key cells in both initiating and resolving inflammation. Studies using mouse macrophage cell lines have shown that GlcNAc and its derivatives can inhibit the production of pro-inflammatory molecules like IL-6, IL-1β, and nitric oxide (NO) when the cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This suggests that GlcNAc has anti-inflammatory effects on macrophages. nih.gov Furthermore, O-GlcNAcylation is involved in macrophage activation. mdpi.com
| Inflammatory Mediator | Effect of this compound on Macrophages | Experimental Context |
| IL-6 | Inhibition of expression | LPS-activated mouse macrophage RAW 264.7 cells. nih.gov |
| IL-1β | Inhibition of expression | LPS-activated mouse macrophage RAW 264.7 cells. nih.gov |
| iNOS (inducible nitric oxide synthase) | Inhibition of expression | LPS-activated mouse macrophage RAW 264.7 cells. nih.gov |
| NO (Nitric Oxide) | Inhibition of production | LPS-activated mouse macrophage RAW 264.7 cells. nih.gov |
GlcNAc and the related process of O-GlcNAcylation are important for neutrophil function. O-GlcNAcylation has been shown to be involved in neutrophil infiltration and motility. frontiersin.org Some studies indicate that increased O-GlcNAcylation can reduce neutrophil infiltration, which would prevent further tissue injury during inflammation. physiology.org However, heparin, a substance sometimes used in the purification of neutrophils, can inhibit the activity of N-acetyl-beta-D-glucosaminidase, an enzyme within neutrophils. nih.gov
Natural Killer (NK) Cell Activity
This compound has been shown to influence the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells. Research indicates that GlcNAc can enhance NK cell function.
Studies have demonstrated that GlcNAc can increase the proportion and activity of NK cells. nih.gov In mouse models, GlcNAc treatment led to a significant increase in NK cell activity in the blood, spleen, and lungs. nih.gov This enhancement of NK cell activity is associated with an increased expression of interferon-gamma (IFN-γ) and the degranulation marker CD107a on NK cells, particularly after an influenza infection. nih.gov The proliferation and activation of NK cells by GlcNAc are considered a mechanism for its anti-tumor and anti-viral effects. nih.gov
Furthermore, research on chitooligosaccharides (COS) and N-acetyl-D-glucosamine (NAG) has shown that they can upregulate NK cell activity. spandidos-publications.com In animal studies, the administration of NAG resulted in significantly higher NK cell activity compared to control groups. spandidos-publications.com This increased activity was accompanied by elevated serum levels of Interleukin-2 (B1167480) (IL-2) and IFN-γ, cytokines that are known to promote NK cell function. spandidos-publications.com
The immunostimulatory properties of GlcNAc derivatives have also been explored. Calixarenes substituted with GlcNAc have been shown to stimulate the natural cytotoxicity of human peripheral blood mononuclear cells (PBMCs). nih.gov These findings suggest that GlcNAc and its derivatives can directly or indirectly enhance the cytotoxic capabilities of NK cells, contributing to a more robust immune response.
Table 1: Effect of this compound on NK Cell Activity and Related Cytokines Click on the headers to sort the table.
| Parameter | Effect of GlcNAc/NAG | Location/Model | Associated Findings | Citations |
|---|---|---|---|---|
| NK Cell Activity | Increased | Blood, Spleen, Lungs (Mouse) | Enhanced expression of IFN-γ and CD107a on NK cells. | nih.gov |
| NK Cell Activity | Increased | Animal Model (gavage administration) | Accompanied by increased serum IL-2 and IFN-γ. | spandidos-publications.com |
| Natural Cytotoxicity | Stimulated | Human PBMCs (in vitro) | Observed with GlcNAc-substituted calixarenes. | nih.gov |
| NK Cell Proportion | Increased | Blood, Lungs, Spleen (Mouse) | Induced by GlcNAc treatment. | nih.gov |
Modulation of Pro-inflammatory Cytokines and Mediators
GlcNAc exerts significant anti-inflammatory effects by modulating the production and activity of various pro-inflammatory cytokines and mediators. This modulation occurs through several interconnected pathways.
TNF-α, IL-1β, IL-6, IL-10, IL-17, IFN-γ
Research has consistently shown that this compound can suppress the production of key pro-inflammatory cytokines. In various experimental models, GlcNAc has been found to inhibit the synthesis of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). aai.orgnih.govresearchgate.net For instance, in human articular chondrocytes, GlcNAc was observed to suppress IL-1β-induced production of IL-6. aai.org Similarly, derivatives of NAG have demonstrated significant inhibition of serum levels of IL-6 and TNF-α in mouse models of systemic inflammation. nih.govresearchgate.net
Conversely, GlcNAc has been associated with an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net In a mouse model of rheumatoid arthritis, the GlcNAc group showed significantly increased serum IL-10 concentrations compared to the control group. researchgate.net This suggests a dual role for GlcNAc in not only suppressing pro-inflammatory responses but also promoting anti-inflammatory mechanisms.
The effects on Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) are also noteworthy. While some studies show that increased O-GlcNAcylation can favor the secretion of pro-inflammatory Th17 cytokines like IL-17A and IFN-γ frontiersin.org, other research in the context of autoimmune models demonstrates that GlcNAc glycoconjugates can prevent the rise of IFN-γ levels. nih.gov This indicates that the effect of GlcNAc on these cytokines may be context-dependent. In studies on rheumatoid arthritis models, GlcNAc treatment was associated with a prevention of the rise in IFN-γ levels. nih.gov
Table 2: Modulation of Cytokines by this compound Click on the headers to sort the table.
| Cytokine | Effect | Model/Cell Type | Key Findings | Citations |
|---|---|---|---|---|
| TNF-α | Inhibition | Mouse models, Human chondrocytes | Reduced serum levels and production. | aai.orgnih.govresearchgate.net |
| IL-1β | Inhibition | Human chondrocytes | Suppressed production. | aai.org |
| IL-6 | Inhibition | Human chondrocytes, Mouse models | Decreased production and serum levels. | aai.orgnih.govresearchgate.net |
| IL-10 | Increased | Mouse model of rheumatoid arthritis | Elevated serum concentrations. | researchgate.net |
| IL-17 | Variable | T-lymphocytes, RHD hearts | Can favor secretion in some contexts. | frontiersin.orgfrontiersin.org |
| IFN-γ | Variable | T-lymphocytes, Rheumatoid arthritis model | Can be favored or suppressed depending on the context. | frontiersin.orgnih.gov |
NF-κB Pathway Inhibition
A central mechanism for the anti-inflammatory action of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.
Glucosamine and its derivatives have been shown to interfere with NF-κB activation. ahajournals.orgfrontiersin.org This inhibition can occur through the O-GlcNAcylation of proteins within the NF-κB signaling cascade. frontiersin.org For example, increased O-GlcNAcylation can inhibit the phosphorylation of NF-κB on specific sites, which in turn increases its binding to its inhibitor, IκB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. frontiersin.org In vascular smooth muscle cells, augmenting protein O-GlcNAcylation has been demonstrated to be an anti-inflammatory mechanism that interferes with NF-κB signaling. ahajournals.org
However, it is important to note that some studies have reported that GlcNAc-mediated inhibition of inflammatory responses in human chondrocytes was not associated with decreased activation of NF-κB, suggesting that other inhibitory mechanisms may also be at play in certain cell types. aai.org
COX-2 and PGE2 Pathways
This compound also modulates the inflammatory response by affecting the Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) pathways. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, such as PGE2, which are potent inflammatory mediators.
Studies have shown that GlcNAc can suppress the expression of COX-2. aai.org In human articular chondrocytes stimulated with IL-1β, N-acetylglucosamine was found to suppress the production of COX-2, while the constitutively expressed COX-1 was not affected. aai.org This selective inhibition of COX-2 is a key feature of many anti-inflammatory drugs.
The suppression of COX-2 by GlcNAc consequently leads to a reduction in the production of PGE2. Research has indicated that the use of glucosamine is associated with reduced levels of PGE2 metabolites. researchgate.net By inhibiting the COX-2/PGE2 pathway, GlcNAc can effectively reduce pain and inflammation associated with various conditions.
Reduction of Intracellular Adhesion Molecule 1 (ICAM-1) Expression
This compound has been found to reduce the expression of Intracellular Adhesion Molecule 1 (ICAM-1). arvojournals.orgnih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that is upregulated in response to inflammatory stimuli and plays a critical role in the adhesion and transmigration of leukocytes to sites of inflammation.
In human retinal pigment epithelial cells, glucosamine was shown to inhibit TNF-α-induced ICAM-1 expression. arvojournals.orgnih.gov This inhibition is mediated through two main mechanisms. Firstly, by modulating the O-linked glycosylation of factors involved in the NF-κB signaling pathway, which in turn downregulates ICAM-1 gene expression. arvojournals.orgnih.gov Secondly, glucosamine can reduce the N-linked glycosylation of the ICAM-1 protein itself, which affects its molecular mass and adhesion activity. arvojournals.orgnih.gov By reducing both the expression and the functional capacity of ICAM-1, GlcNAc can limit the inflammatory cell infiltrate, thereby dampening the inflammatory response. arvojournals.orgnih.gov
Neurobiological Implications of N Acetyl Beta D Glucosamine
Modulation of Myelination and Remyelination Processes
Myelination, the formation of the myelin sheath around axons, is critical for proper nerve impulse conduction and cognitive development. nih.govescholarship.org The failure of remyelination following injury contributes to permanent neurological damage in demyelinating diseases. nih.govescholarship.org N-acetyl-beta-D-glucosamine has been identified as a key regulator of both primary myelination and myelin repair. nih.govescholarship.org
The mechanism of action involves the promotion of N-glycan branching on cell surface receptors of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination. nih.govescholarship.org This increased N-glycan branching inhibits the endocytosis of the platelet-derived growth factor receptor-α (PDGFRα), a key signaling molecule that keeps OPCs in an undifferentiated state. nih.govescholarship.orgresearchgate.net By inhibiting PDGFRα endocytosis, GlcNAc effectively triggers the differentiation of OPCs into mature, myelin-producing oligodendrocytes. nih.govescholarship.orgresearchgate.net
Studies in animal models have provided compelling evidence for the role of GlcNAc in myelination. In mice, oral administration of GlcNAc has been shown to drive primary myelination in newborns and promote myelin repair in adult mice with toxin-induced demyelination, thereby preventing neuro-axonal damage. nih.govescholarship.orgresearchgate.net Conversely, genetically blocking N-glycan branching leads to a significant inhibition of primary myelination. nih.govescholarship.orgresearchgate.net Furthermore, research has demonstrated that GlcNAc can cross the blood-brain barrier to exert its effects. nih.govnih.govresearchgate.net
In humans, there is an inverse correlation between endogenous serum levels of a marker for GlcNAc and imaging measures of demyelination and microstructural damage in patients with multiple sclerosis. nih.govescholarship.orgresearchgate.netnih.gov This suggests that lower levels of GlcNAc may be associated with more extensive myelin damage.
Impact on Neurodegeneration
Neurodegeneration, the progressive loss of structure or function of neurons, is a hallmark of many debilitating neurological disorders. ajmc.com this compound has demonstrated potential in mitigating neurodegenerative processes. ajmc.comuci.edu Its neuroprotective effects are thought to be linked to its ability to modulate inflammation and promote myelin repair, both of which can contribute to neuronal damage when dysregulated. ajmc.comuci.edu
In a mouse model of inflammatory demyelination, oral GlcNAc was found to prevent neuroaxonal damage by promoting myelin repair. jamanetwork.com This is significant because the loss of the protective myelin sheath leaves axons vulnerable to damage and eventual degeneration. Furthermore, reductions in N-glycan branching have been associated with not only inflammatory demyelination but also neurodegeneration in mice. nih.gov
Clinical observations in multiple sclerosis patients have revealed an inverse relationship between a marker of endogenous serum GlcNAc and neurodegeneration. nih.gov This finding suggests that higher levels of GlcNAc may be associated with reduced neurodegenerative activity.
| Research Finding | Model/Study Population | Key Outcome |
| Oral GlcNAc prevents neuro-axonal damage. | Adult mice with toxin-induced demyelination. | Driven by myelin repair. escholarship.orgresearchgate.net |
| Reduced N-glycan branching promotes neurodegeneration. | Mouse models. | Associated with inflammatory demyelination. nih.gov |
| Inverse correlation between serum GlcNAc marker and neurodegeneration. | Multiple sclerosis patients. | Lower GlcNAc levels associated with greater neurodegeneration. nih.gov |
Regulation of Microglial Activity
Microglia are the primary immune cells of the central nervous system, and their activity is crucial for maintaining brain homeostasis. However, chronic activation of microglia can contribute to neuroinflammation and neurodegeneration. aai.org this compound, through its role in N-glycan branching, appears to play a part in regulating microglial activity. jamanetwork.com
N-glycan branching acts as a ligand for galectins, a family of proteins that have been implicated in the regulation of microglial activity in animal models of multiple sclerosis. jamanetwork.com Specifically, galectin-3, which is expressed in microglia and upregulated during inflammation, binds to N-acetyl-lactosamine, a disaccharide containing N-acetyl-glucosamine. aai.org This interaction can influence microglial functions such as phagocytosis. aai.org
Furthermore, research has shown that N-glycan branching can negatively regulate microglial activity in animal models of MS, which in turn helps to reduce neurodegeneration. nih.gov This suggests that by promoting N-glycan branching, GlcNAc could help to dampen pro-inflammatory microglial responses. In laboratory studies, lipopolysaccharide (LPS), a potent inflammatory agent, was shown to increase neuraminidase activity on microglia, an enzyme that can alter cell surface glycosylation. aai.org
Relevance in Neurological Disorders
The modulatory effects of this compound on myelination, neurodegeneration, and microglial activity underscore its potential relevance in a range of neurological disorders characterized by these pathological features.
Multiple sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. bihealth.org this compound has emerged as a molecule of significant interest in the context of MS due to its "triple modulator" capabilities, influencing inflammation, myelination, and neurodegeneration. casi.orgnih.govresearchgate.net
Research has demonstrated that GlcNAc can suppress inflammatory responses mediated by T-cells and B-cells, which are key drivers of the autoimmune attack in MS. nih.govjamanetwork.com It promotes the differentiation of anti-inflammatory T regulatory cells while inhibiting pro-inflammatory Th1 and Th17 cells. casi.org Furthermore, it has been shown to trigger myelin repair by promoting the differentiation of oligodendrocyte precursor cells. nih.gov
An open-label clinical trial in MS patients revealed that oral GlcNAc was safe and led to a reduction in multiple markers of inflammation and neurodegeneration. uci.edu Notably, a sustained reduction in neurological disability was observed in 30% of the patients. uci.edu Another study found that oral GlcNAc treatment was associated with a reduction in serum neurofilament light chain (sNfL), a biomarker of neuroaxonal damage. ajmc.comnih.gov Specifically, a 12g daily dose led to a significant 12.5% average reduction in sNfL levels. ajmc.com
| Clinical Trial Finding | Patient Cohort | Key Outcome |
| Sustained reduction in neurological disability. | Multiple Sclerosis patients. | Observed in 30% of patients. uci.edu |
| Reduction in serum neurofilament light chain (sNfL). | Multiple Sclerosis patients (12g/day group). | 12.5% average reduction. ajmc.com |
Endogenous levels of GlcNAc also appear to be significant. In patients with progressive MS, serum concentrations of GlcNAc were found to be lower compared to those with relapsing-remitting MS and healthy controls. bihealth.org Lower serum levels were also associated with worse clinical disability and more severe brain atrophy. bihealth.org
The neuroprotective and anti-inflammatory properties of this compound suggest its potential relevance may extend to other neurodegenerative conditions like Alzheimer's and Parkinson's diseases. ajmc.com
In the context of Alzheimer's disease, which is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, the role of glycosaminoglycans in amyloid plaque formation is of interest. nih.gov While research is ongoing, the ability of GlcNAc to modulate glycosylation patterns could have implications for these pathological processes. ontosight.ai
In Parkinson's disease, the misfolding and aggregation of the protein alpha-synuclein (B15492655) is a key pathological feature. parkinsonsnewstoday.com A post-translational modification known as O-linked beta-N-acetylglucosamine (O-GlcNAc), which involves the addition of a single GlcNAc molecule to proteins, has been shown to reduce the propensity of alpha-synuclein to form toxic amyloid fibrils. parkinsonsnewstoday.com Studies have shown that increasing O-GlcNAc levels can slow the aggregation of alpha-synuclein and may protect against disease progression. parkinsonsnewstoday.com Research in mouse models of Parkinson's disease has shown that enhancing O-GlcNAc levels can diminish the pathogenicity of alpha-synuclein aggregates. parkinsonsnewstoday.com
| Disease | Potential Mechanism of Action of this compound |
| Alzheimer's Disease | Modulation of glycosylation patterns, potentially influencing amyloid plaque formation. ontosight.ainih.gov |
| Parkinson's Disease | Increasing O-GlcNAc modification of alpha-synuclein, reducing its aggregation into toxic fibrils. parkinsonsnewstoday.com |
Role in Gut Microbiota and Mucosal Health
N-ACETYL-beta-D-GLUCOSAMINE as a Component of Mucins and Glycocalyx
This compound is an essential building block of mucins, the primary glycoproteins that constitute the mucus layer lining the gastrointestinal tract. casi.orgfrontiersin.org This gel-like substance, produced by specialized goblet cells, serves as a crucial protective barrier. casi.org Mucins are characterized by a protein backbone densely decorated with O-linked oligosaccharides, which are complex carbohydrate chains. frontiersin.org this compound is a key component of these oligosaccharide chains, alongside other sugars like N-acetylgalactosamine, galactose, and fucose. frontiersin.orgimrpress.com
Beyond the secreted mucus layer, GlcNAc is also a vital constituent of the glycocalyx, a carbohydrate-rich layer on the apical surface of epithelial cells. frontiersin.orgnih.gov The glycocalyx is formed by the carbohydrate portions of transmembrane mucins and other glycoproteins and glycolipids. nih.govfrontiersin.org This pericellular layer is integral to cell-cell recognition, signaling, and forming an additional line of defense at the cellular level. frontiersin.orgmdpi.com The structural integrity and function of both the secreted mucus and the cell-surface glycocalyx are therefore heavily reliant on the availability and incorporation of this compound.
Influence on Gut Barrier Function and Mucus Layer Integrity
The presence of this compound is fundamental to maintaining the integrity of the gut barrier. casi.orgdoaj.org This barrier is a complex, multi-layered system that separates the luminal contents of the gut, including dietary components and the microbiota, from the host's internal environment. A key element of this barrier is the mucus layer, which physically prevents direct contact between bacteria and the underlying epithelial cells. nih.gov
Research has demonstrated that GlcNAc can effectively improve intestinal mucosal barrier function. In a study on rats with diarrhea-predominant irritable bowel syndrome (IBS-D), treatment with GlcNAc led to a more normalized microscopic structure of the intestinal mucosa. doaj.orgbanglajol.info Specifically, it addressed issues like sparsely distributed microvilli and widened tight junction gaps, which are indicative of a compromised barrier. doaj.orgbanglajol.info The protective effects of GlcNAc are also linked to its role in forming glycosaminoglycans (GAGs), which are essential for the protective mucus barrier. casi.orgcasi.org
Support for Mucin Formation
This compound directly supports the synthesis of mucins. casi.orgcasi.org As a precursor for epithelial glycosaminoglycan synthesis, GlcNAc is crucial for the proper glycosylation of mucin proteins. casi.orgnaturalmedicinejournal.com This process of adding complex carbohydrate chains is vital for the protective properties of mucins. nih.gov Studies in children with inflammatory bowel disease (IBD) who were given GlcNAc showed an increase in the epithelial expression of mucin, suggesting that GlcNAc supports mucin formation and helps to restore the integrity of the mucosal barrier. casi.orgnaturalmedicinejournal.com The enhancement of mucin glycosylation is a key mechanism through which GlcNAc contributes to a healthier gut barrier. naturalmedicinejournal.com
Interaction with Gut Microbiota
This compound serves as a critical interface between the host and the gut microbiota. It is not only a structural component of the host's mucosal barrier but also a nutrient source and a signaling molecule for various bacterial species. nih.gov The breakdown of mucins by certain gut bacteria releases sugars like GlcNAc into the intestinal lumen, making them available for microbial consumption. casi.orgnih.gov This dynamic interaction shapes the composition and function of the gut microbiome.
Utilization by Specific Bacterial Species (e.g., Bifidobacterium longum subsp. infantis)
Certain beneficial gut bacteria have evolved specific mechanisms to utilize this compound. A prime example is Bifidobacterium longum subsp. infantis, a dominant species in the gut of breastfed infants. nih.govnih.govasm.org This bacterium can efficiently utilize GlcNAc released from human milk oligosaccharides (HMOs) as both a carbon and a nitrogen source. nih.govnih.gov The genome of B. longum subsp. infantis encodes for specific enzymes called N-acetyl-β-D-hexosaminidases, which are capable of cleaving GlcNAc from complex HMO structures like lacto-N-tetraose. nih.gov The ability to metabolize GlcNAc provides a significant competitive advantage to B. infantis in the infant gut, promoting its colonization and contributing to a healthy microbiome. nih.govnih.gov
| Bacterial Species | Role of this compound | Key Findings |
| Bifidobacterium longum subsp. infantis | Carbon and nitrogen source | Utilizes GlcNAc from human milk oligosaccharides for growth. nih.govnih.gov |
| Escherichia coli | Nutrient source and signaling molecule | Can use GlcNAc for growth and its presence can influence biofilm formation. nih.gov |
| Butyricicoccus, Faecalibacterium, Collinsella | Associated with GlcNAc presence in healthy gut | Positive correlation between the abundance of these bacteria and fecal N-acetyl-D-glucosamine levels in healthy calves. frontiersin.org |
Modulation of Bacterial Virulence and Biofilm Formation
This compound can act as a signaling molecule that influences the virulence and biofilm-forming capabilities of various bacteria. nih.govplos.org For instance, in pathogenic strains of Escherichia coli, such as those associated with Crohn's disease, GlcNAc has been shown to reduce biofilm formation. casi.orgnih.gov Biofilms are structured communities of bacteria that can enhance their colonization and resistance. casi.org The addition of GlcNAc can interfere with the early stages of biofilm development in these pathogenic E. coli strains. nih.gov
Conversely, in some other pathogenic bacteria, GlcNAc can stimulate the expression of virulence genes and promote biofilm formation. plos.org For example, in Candida albicans, a pathogenic fungus, GlcNAc induces a switch to a more invasive hyphal growth form. plos.org Furthermore, poly-β-1,6-N-acetyl-D-glucosamine (PNAG), a polymer of GlcNAc, is a key virulence factor for many pathogenic bacteria, contributing to biofilm integrity and resistance. sickkids.capnas.org
| Bacterial/Fungal Species | Effect of this compound on Virulence/Biofilm |
| Adherent and Invasive Escherichia coli (AIEC) | Reduces biofilm formation. nih.gov |
| Candida albicans | Induces hyphal growth and expression of virulence genes. plos.org |
| Various pathogenic bacteria | Poly-β-1,6-N-acetyl-D-glucosamine (PNAG) is a key component of biofilms. sickkids.ca |
Impact on Fecal Microbiota and Metabolome
Furthermore, research in neonatal calves has shown a positive correlation between the fecal concentration of N-acetyl-D-glucosamine and the abundance of beneficial bacteria such as Butyricicoccus, Faecalibacterium, Collinsella, and Coriobacterium. frontiersin.org These bacteria are known producers of short-chain fatty acids (SCFAs), which are important for gut health. The study also highlighted that enriched fecal N-acetyl-D-glucosamine was a characteristic of a healthy gut metabolome in these animals. frontiersin.org
Gut-Brain Axis Considerations
The gut-brain axis represents a complex bidirectional communication network that links the central nervous system with the gastrointestinal tract. The gut microbiota plays a crucial role in this communication. mdpi.comnih.gov Dysbiosis, or an imbalance in the gut microbiota, has been linked to various conditions, including effects on mental states such as depression and anxiety. mdpi.com
This compound's role in the gut-brain axis is an emerging area of research. Its influence on gut health, particularly its ability to support the mucosal barrier and modulate the microbiota, suggests a potential indirect effect on the brain. casi.orgnih.gov By contributing to a healthy gut environment, GlcNAc may, in turn, support healthy gut-brain communication.
More directly, GlcNAc has been described as a potential modulator of neurodegeneration. casi.org A key process in this context is O-GlcNAcylation, which involves the addition of a single N-acetylglucosamine sugar to proteins. wikipedia.org This process is analogous to phosphorylation and can activate or deactivate enzymes and transcription factors. wikipedia.org Research has shown that a decline in O-GlcNAcylation in the brain is associated with age-related cognitive decline. wikipedia.org In a study on aged mice, increasing O-GlcNAcylation in the hippocampus led to improvements in spatial learning and memory. wikipedia.org
While direct clinical evidence in humans is still developing, the foundational roles of GlcNAc in gut health and cellular processes like O-GlcNAcylation point towards its potential significance in the gut-brain axis.
Research Findings on this compound and Related Processes
| Area of Research | Organism/Model | Key Findings | Reference |
|---|---|---|---|
| Gut Microbiota Modulation | Murine Colitis Model | Alleviated inflammation, strengthened intestinal barrier, and decreased pathogenic bacteria. nih.gov | nih.gov |
| Biofilm Inhibition | In vitro (E. coli LF82) | Reduced biofilm formation of a pathogenic E. coli strain. casi.orgnih.gov | casi.orgnih.gov |
| Cognitive Function | Aged Mice | Increased O-GlcNAcylation in the hippocampus improved spatial learning and memory. wikipedia.org | wikipedia.org |
| Intestinal Development | Weaned Piglets | Promoted intestinal growth and development, and improved digestion and absorption capacity. nih.gov | nih.gov |
N Acetyl Beta D Glucosamine in Disease Pathogenesis and Therapeutic Strategies
Autoimmune Diseases
N-Acetyl-beta-D-glucosamine has shown promise as a modulator of autoimmune responses. lifeextension.com It is believed to influence the function of T-cells, which are central to the pathogenesis of many autoimmune disorders. lifeextension.com By modifying T-cell proteins, GlcNAc can suppress the hyperactivity that leads to the body's own tissues being attacked. lifeextension.com This has led to the exploration of metabolic therapy using GlcNAc as a potential strategy for preventing and treating these conditions. lifeextension.com
Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the digestive tract. mdpi.com A key feature of IBD is the breakdown of glycosaminoglycans (GAGs) in the intestinal mucosa, which compromises the protective barrier of the gut. naturalmedicinejournal.comnih.gov this compound serves as a direct precursor for the synthesis of GAGs and glycoproteins, suggesting its potential to aid in tissue repair. naturalmedicinejournal.comnih.gov
Several studies have investigated the therapeutic potential of GlcNAc in IBD. A pilot study in pediatric patients with severe, treatment-resistant IBD found that oral administration of GlcNAc led to clear improvement in eight out of twelve children. nih.govresearchgate.net For those with symptomatic strictures, only three out of seven required surgery after a follow-up of over two and a half years. nih.govresearchgate.net
An open-label clinical trial involving adults with IBD demonstrated that daily oral administration of GlcNAc for four weeks resulted in 88.1% of patients reporting an improvement in their symptoms. naturalmedicinejournal.comcasi.org Specifically, 58.8% of patients noted a reduction in abdominal pain, and 64.7% experienced improvement in diarrhea. naturalmedicinejournal.comcasi.org Significant reductions were also observed for symptoms like nausea, mucus passage, and rectal bleeding. naturalmedicinejournal.comcasi.org Histological analysis from biopsies has shown improvement and a significant increase in epithelial and lamina propria GAGs and intracellular GlcNAc following treatment. nih.gov
The proposed mechanism of action involves the restoration of the gut barrier and modulation of the immune response. naturalmedicinejournal.comcaringsunshine.com By being directly incorporated into GAGs and glycoproteins, GlcNAc may help repair the damaged intestinal lining. nih.gov
Table 1: Clinical Studies of this compound in Inflammatory Bowel Disease
| Study Population | Intervention | Key Findings | Reference(s) |
|---|---|---|---|
| 12 children with severe treatment-resistant IBD | Oral GlcNAc (3-6 g/day) | 8 of 12 showed clear improvement; reduced need for surgery in patients with strictures. | nih.govresearchgate.net |
| 34 adults with IBD | Oral GlcNAc (6 g/day) for 4 weeks | 88.1% reported overall symptom improvement; significant reductions in abdominal pain, diarrhea, nausea, and rectal bleeding. | naturalmedicinejournal.comcasi.org |
| 9 children with distal ulcerative colitis/proctitis | Rectal GlcNAc | Remission in 2 cases, clear improvement in 3. | nih.govresearchgate.net |
Rheumatoid arthritis is a systemic autoimmune disease characterized by chronic inflammation of the joints, leading to cartilage and bone destruction. researchgate.net this compound has demonstrated suppressive effects on experimental RA in mouse models. researchgate.netnih.gov
In a study using SKG/jcl mice, a model for RA, oral administration of GlcNAc suppressed both arthritis scores and histopathological scores compared to a control group. researchgate.netnih.gov Interestingly, the mechanism of action for GlcNAc appeared to differ from that of glucosamine (B1671600) hydrochloride. While glucosamine decreased serum levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), GlcNAc significantly increased the concentrations of anti-inflammatory and regulatory cytokines, including interleukin-10 (IL-10), transforming growth factor-beta 1 (TGF-β1), and interleukin-2 (B1167480) (IL-2). researchgate.netnih.gov
Another study using a collagen-induced arthritis (CIA) mouse model found that multivalent GlcNAc-terminated glycoconjugates ameliorated rheumatic symptoms. nih.gov This treatment prevented an inflammatory response in the joints by moderating immune cell infiltration and reducing certain types of immune cells in the synovial fluid. nih.gov Systemically, the GlcNAc conjugates prevented the rise of TNF-α and interferon-gamma (IFN-γ) levels. nih.gov These findings support the potential of GlcNAc as a therapeutic agent for RA, possibly by modulating the immune response towards a less inflammatory state. researchgate.netnih.govnih.gov
Research suggests a potential role for this compound in modulating the autoimmune processes of Type 1 Diabetes (T1D). In a mouse model of T1D, GlcNAc was found to suppress the hyperactivity of T-cells that leads to the autoimmune attack on the insulin-producing beta cells of the pancreas. lifeextension.com
Furthermore, studies have shown that neonatal immunization of NOD mice with group A Streptococcus, which has a cell wall containing GlcNAc, can suppress the development of T1D. oup.comaai.orguab.edu This protective effect is associated with the expansion of B-1 B cells that produce GlcNAc-specific IgM antibodies. oup.comaai.org These antibodies appear to engage with antigens on apoptotic beta cells, thereby suppressing the activation of diabetogenic T cells. oup.comaai.org The adoptive transfer of these GlcNAc-reactive B-1 B cells significantly delayed the development of T1D in recipient mice. oup.comaai.org These findings point to a potential protective role for the innate immune system and natural antibodies targeting GlcNAc in the context of T1D. oup.comaai.org
A separate study analyzing serum from patients with T1D found significantly higher percentages of the A form and lower percentages of the B form of the enzyme N-acetyl-beta-D-glucosaminidase (NAG) compared to healthy controls. nih.gov However, these changes in serum NAG and its isoenzyme profiles were not found to be useful for monitoring the development of secondary complications of T1D. nih.gov
The immunomodulatory properties of this compound extend to other systemic autoimmune conditions. nih.gov For instance, research has implicated GlcNAc-specific immune responses in the pathogenesis of acute rheumatic heart disease (RHD), an autoimmune sequela of Streptococcus pyogenes infection. nih.govfrontiersin.orgfrontiersin.org Studies have identified a strong IgG2 autoantibody response against GlcNAc in patients with RHD and Sydenham chorea, another complication of streptococcal infection. nih.govfrontiersin.org These GlcNAc-specific IgG2 antibodies have been shown to target heart valves and neuronal cells. nih.gov In patients with rheumatic carditis, the IgG2 subclass was found to be preferentially and strongly deposited in valve tissues. nih.govfrontiersin.org This suggests that an elevated GlcNAc-specific IgG2 response could be a biomarker for these autoimmune conditions. nih.govfrontiersin.orgfrontiersin.org
Cancer Biology
The role of this compound in cancer biology is complex and multifaceted, primarily revolving around the post-translational modification known as O-GlcNAcylation. nih.gov
O-GlcNAcylation is the addition of a single this compound molecule to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govphysiology.org This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). nih.govphysiology.org The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP), which utilizes glucose. nih.gov
Increased O-GlcNAcylation is a common feature in many types of cancer, including breast, lung, colon, and pancreatic cancer. nih.govoncotarget.com This hyper-O-GlcNAcylation is linked to several hallmarks of cancer, such as increased cell proliferation, survival, invasion, and metastasis. nih.gov The dysregulation of O-GlcNAcylation can alter the activity of various proteins involved in oncogenic signaling pathways. frontiersin.org
For example, in breast cancer cells, reduced O-GlcNAcylation of the oncogenic transcription factor FoxM1 has been shown to inhibit tumor growth. oncotarget.com Similarly, the O-GlcNAcylation of phosphofructokinase 1 (PFK1) in cancer cells can inhibit its kinase activity, redirecting glycolytic intermediates into pathways that support cancer cell proliferation. nih.gov
Studies have also demonstrated that N-Acetyl-d-glucosamine itself can have direct effects on cancer cells. In breast cancer cell lines (MCF-7 and 4T1), treatment with GlcNAc significantly decreased cell proliferation rates and increased apoptosis (programmed cell death). rjsocmed.com In a mouse model of breast cancer, GlcNAc administration reduced tumor size. rjsocmed.com
Table 2: Effects of this compound on Cancer Cells
| Cancer Cell Line/Model | Treatment | Observed Effects | Reference(s) |
|---|---|---|---|
| MCF-7 and 4T1 (Breast Cancer) | 2 mM and 4 mM D-GlcNAc | Decreased cell proliferation, increased apoptosis and Fas expression. | rjsocmed.com |
| Xenograft mouse model (Breast Cancer) | Intraperitoneal D-GlcNAc (2 mM) | Reduced tumor size, mitosis, and angiogenesis. | rjsocmed.com |
| SMMC-7721 (Human Hepatoma) | D-glucosamine hydrochloride and D-glucosamine | Concentration-dependent reduction in cell growth. | nih.gov |
Impact on Tumor Cell Proliferation and Apoptosis
This compound (GlcNAc) and its related metabolic pathway, the hexosamine biosynthetic pathway (HBP), play a significant role in the regulation of tumor cell proliferation and apoptosis. The post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic process that influences various cellular signaling pathways implicated in cancer.
Elevated levels of O-GlcNAcylation are a common feature in many cancers and have been shown to support tumor growth by protecting cancer cells from apoptosis. nih.gov For instance, hyper-O-GlcNAcylation can be anti-apoptotic and maintain the activity of transcription factors like NF-κB, which is crucial for the survival of pancreatic cancer cells. frontiersin.org Studies have demonstrated that glucosamine can inhibit the proliferation of various tumor cells by inducing cell cycle arrest and apoptosis. frontiersin.org In prostate cancer cells, glucosamine treatment led to a dose-dependent increase in apoptotic cells. nih.gov
Specifically, in breast cancer cell lines such as MCF-7 and 4T1, treatment with N-acetyl-D-glucosamine (D-GlcNAc) resulted in a significant decrease in cell proliferation rates and a notable increase in the number of apoptotic cells. nih.govrjsocmed.comresearchgate.net This was associated with an increased expression of the Fas receptor, a key protein involved in initiating apoptosis. nih.govrjsocmed.comresearchgate.net Furthermore, in vivo studies using a mouse model of breast cancer showed that D-GlcNAc administration led to a considerable reduction in tumor size. nih.govrjsocmed.comresearchgate.net
The mechanism by which glucosamine induces apoptosis can involve the inhibition of the proteasome, as observed in human prostate cancer cells. nih.gov This inhibition leads to the accumulation of proteins that trigger programmed cell death.
Interactive Data Table: Effect of N-acetyl-D-glucosamine on Breast Cancer Cells
| Cell Line | Treatment Concentration | Outcome | Reference |
| MCF-7 | 2 mM and 4 mM D-GlcNAc | Significantly decreased cell proliferation, increased apoptosis and Fas expression. | nih.govrjsocmed.comresearchgate.net |
| 4T1 | 2 mM and 4 mM D-GlcNAc | Significantly decreased cell proliferation, increased apoptosis and Fas expression. | nih.govrjsocmed.comresearchgate.net |
| 4T1 (in vivo) | 2 mM D-GlcNAc | Considerably reduced tumor size, mitosis, and angiogenesis. | nih.govrjsocmed.comresearchgate.net |
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound and related glycosylation pathways have been shown to modulate this process.
Studies have indicated that glucosamine can exert anti-tumor effects by inhibiting tumor angiogenesis. frontiersin.org This is achieved in part by blocking the VEGF-VEGFR signaling pathway through the inhibition of VEGF mRNA expression. frontiersin.org In a mouse model of breast cancer, administration of N-acetyl-D-glucosamine (D-GlcNAc) resulted in a significant reduction in angiogenesis within the tumors. nih.govrjsocmed.comresearchgate.net
Furthermore, chitooligosaccharides (COS) and N-acetyl-D-glucosamine (NAG) have been found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF) in tumors, a key molecule in the angiogenesis pathway. spandidos-publications.com This inhibition of VEGF expression is believed to be a primary mechanism by which these compounds reduce tumor growth. spandidos-publications.com Glycosaminoglycans, which are complex carbohydrates, and the enzymes involved in their synthesis play a crucial role in modulating cell proliferation and angiogenesis. aacrjournals.org For instance, heparanase, an enzyme that degrades heparan sulfate (B86663), promotes metastasis and angiogenesis by releasing growth factors from heparan sulfate proteoglycans. aacrjournals.org
Metabolic Reprogramming in Cancer (e.g., Glycolysis)
A hallmark of many cancer cells is a shift in metabolism towards aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov This metabolic reprogramming is closely linked to the O-GlcNAcylation status of cellular proteins.
Increased glucose uptake in cancer cells leads to an elevated flux through the hexosamine biosynthetic pathway (HBP), resulting in higher levels of UDP-GlcNAc, the substrate for O-GlcNAc transferase (OGT). nih.gov This hyper-O-GlcNAcylation is a general feature of cancer and facilitates metabolic reprogramming. nih.govfrontiersin.org For example, the O-GlcNAcylation of phosphofructokinase 1 (PFK1) can inhibit its activity, redirecting glycolytic intermediates into other pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) to support nucleotide production for proliferating cancer cells. nih.gov
O-GlcNAcylation also regulates transcription factors that control metabolic reprogramming. nih.gov The transcription factor HIF-1α, a master regulator of glycolysis, is stabilized by elevated O-GlcNAcylation, thereby promoting the Warburg effect. nih.gov Conversely, reducing hyper-O-GlcNAcylation can reverse this shift from aerobic glycolysis back to oxidative phosphorylation. nih.gov
The transcription factor NF-κB, which can be activated by O-GlcNAcylation, is another key player in promoting the switch to aerobic glycolysis in tumor cells. frontiersin.org The interplay between glucose metabolism and EMT (epithelial-to-mesenchymal transition), a process critical for cancer metastasis, is also influenced by O-GlcNAcylation. frontiersin.org For instance, the addition of an O-GlcNAc moiety to the protein Snail1, a key regulator of EMT, prevents its degradation and promotes its stabilizing function. frontiersin.org
Specific Cancer Types (e.g., Breast Cancer)
The role of this compound and O-GlcNAcylation has been specifically investigated in breast cancer. Elevated global O-GlcNAcylation levels are observed in breast tumor tissues compared to adjacent non-cancerous tissues. aacrjournals.org This increase is even more significant in metastatic lymph nodes, suggesting a role for O-GlcNAcylation in breast cancer progression and metastasis. aacrjournals.org
Studies on breast cancer cell lines have shown that increased O-GlcNAcylation enhances cell migration and invasion. aacrjournals.org A key molecular mechanism underlying this is the decrease of E-cadherin on the cell surface, a protein crucial for cell-cell adhesion. aacrjournals.org The O-GlcNAcylation of proteins like p120 and β-catenin is thought to contribute to this reduction in E-cadherin. aacrjournals.org
Treatment of breast cancer cell lines MCF-7 and 4T1 with N-acetyl-D-glucosamine (D-GlcNAc) has been shown to significantly decrease cell proliferation and induce apoptosis. nih.govrjsocmed.comresearchgate.net In a xenograft mouse model, D-GlcNAc administration led to a reduction in tumor size, mitosis, and angiogenesis. nih.govrjsocmed.comresearchgate.net Molecular docking studies have also suggested a high binding affinity of D-GlcNAc to the HER2 protein, a key driver in some types of breast cancer. nih.govresearchgate.net
Cardiovascular Physiology and Disease
The modification of intracellular proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is emerging as a critical regulator in the cardiovascular system, influencing cellular responses to stress and injury. physiology.org
Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury, which occurs when blood supply is restored to a tissue after a period of ischemia, can cause significant damage to the heart. Augmenting O-GlcNAc levels has been shown to be protective against I/R injury. physiology.orgnih.gov
Elevating O-GlcNAc levels, either through the administration of glucosamine or by inhibiting the enzyme that removes O-GlcNAc (O-GlcNAcase), has been reported to reduce cell and tissue death in various models of cardiac I/R injury. physiology.orgahajournals.org This protection is associated with the mitigation of key characteristics of I/R injury. physiology.org For instance, in a rat model of middle cerebral artery occlusion, glucosamine treatment reduced cerebral infarct size and improved motor function. nih.gov
In neonatal rat ventricular myocytes, glucosamine treatment and overexpression of O-GlcNAc transferase (OGT) attenuated hypoxia-induced calcium overload during reoxygenation. nih.gov Furthermore, increasing cardiac O-GlcNAc levels has been shown to reduce infarct size in mouse models of myocardial I/R. nih.govahajournals.org The protective effects are believed to be mediated, at least in part, through the regulation of cellular stress responses and the attenuation of apoptosis. nih.gov
Trauma Hemorrhage
In the context of trauma hemorrhage, which can lead to hypovolemia and multiple organ failure, maintaining O-GlcNAc levels has been shown to be beneficial. physiology.org In vivo models of trauma hemorrhage have demonstrated that O-GlcNAc levels are suppressed. physiology.org
Treatment with glucosamine during resuscitation after trauma hemorrhage has been shown to improve the function of multiple organs, stabilize blood pressure, and reduce the expression of pro-inflammatory cytokines like TNFα and IL-6. physiology.org This protective effect is mediated by the maintenance of O-GlcNAc levels. physiology.org In a rat model of trauma-hemorrhage, glucosamine administration during resuscitation improved cardiac function and attenuated the activation of the NF-κB signaling pathway in the heart. physiology.orgnih.gov This was associated with an increase in protein O-GlcNAc levels. physiology.orgnih.gov Importantly, treating animals with glucosamine or an O-GlcNAcase inhibitor during resuscitation significantly improved survival rates. physiology.org
Regulation of Cardiac Metabolism
This compound (GlcNAc) is a critical component of the hexosamine biosynthesis pathway (HBP), which plays a significant role in regulating cardiac metabolism. The end product of the HBP, UDP-N-acetylglucosamine (UDP-GlcNAc), is the substrate for O-GlcNAcylation, a post-translational modification of nuclear and cytoplasmic proteins. oup.com This process is increasingly recognized as a key regulator of cellular function, including in the cardiovascular system. oup.comnih.gov
Activation of the HBP through the administration of glucosamine has been shown to influence cardiac substrate utilization. plos.org In isolated rat hearts, glucosamine treatment led to a dose-dependent increase in both UDP-GlcNAc and O-GlcNAc levels. plos.org This was associated with a significant increase in fatty acid oxidation and a corresponding decrease in the oxidation of lactate (B86563) and pyruvate. plos.org Interestingly, these changes in substrate metabolism occurred without altering the phosphorylation of AMPK or ACC, key regulators of energy metabolism. plos.org However, an increase in the membrane levels of the fatty acid transport protein FAT/CD36 was observed, suggesting that O-GlcNAcylation may stimulate fatty acid oxidation by enhancing the transport of fatty acids into the cardiac cells. plos.org These findings suggest that the HBP and O-GlcNAcylation represent a novel, glucose-dependent mechanism for the regulation of cardiac metabolism. plos.org
In the context of cardiac hypertrophy and heart failure, there is a metabolic shift towards increased glycolysis. physiology.org Studies have shown that in hypertrophied and failing hearts, the levels of O-GlcNAcylation are elevated. physiology.orgphysiology.org This is consistent with findings of increased expression of the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), and elevated UDP-GlcNAc levels in animal models of pressure overload hypertrophy. oup.comfrontiersin.org The increased flux through the HBP and subsequent protein O-GlcNAcylation are thought to alter cardiac physiology. physiology.org For instance, in both ex vivo and in vivo models, high glucose metabolism induced a shift in myosin heavy chain isoform expression, favoring the fetal form. physiology.org Furthermore, pharmacological inhibition of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc, was found to decrease cardiac contractility in post-myocardial infarction failing hearts, suggesting a role for O-GlcNAcylation in the development of chronic cardiac dysfunction. physiology.org
Conversely, acute increases in O-GlcNAc levels have been associated with cardioprotection, particularly in the context of ischemia-reperfusion injury. nih.govahajournals.org Ischemic preconditioning, a protective mechanism, was found to elevate O-GlcNAc levels in mouse hearts. ahajournals.org Pharmacological enhancement of O-GlcNAc levels was sufficient to reduce myocardial infarct size. ahajournals.org This protective effect may be mediated, at least in part, through the direct modification of mitochondrial proteins, such as the voltage-dependent anion channel (VDAC), making mitochondria more resistant to injury. ahajournals.org
Association with Hyperglycemia and Insulin (B600854) Resistance
The hexosamine biosynthesis pathway (HBP) and the resulting O-GlcNAcylation of proteins are strongly implicated in the pathogenesis of hyperglycemia-induced insulin resistance. pnas.orgwikipedia.org Increased flux of glucose through the HBP, which occurs during hyperglycemic conditions, leads to an accumulation of UDP-GlcNAc. oup.com This, in turn, elevates the O-GlcNAcylation of numerous intracellular proteins, a process that can interfere with normal insulin signaling. cdnsciencepub.comresearchgate.net
A key mechanism by which elevated O-GlcNAcylation contributes to insulin resistance is by competitively inhibiting the phosphorylation of critical signaling molecules in the insulin pathway. cdnsciencepub.com Many proteins involved in insulin signaling, such as the insulin receptor substrate 1 (IRS-1), PI3K, PDK1, and Akt, are known to be O-GlcNAcylated, often at the same or nearby sites as phosphorylation. pnas.orgfrontiersin.org This "yin-yang" relationship between O-GlcNAcylation and phosphorylation can lead to a blunting of the insulin signal. frontiersin.org For example, increased O-GlcNAcylation of IRS-1 has been associated with impaired insulin signaling. pnas.org
Studies in 3T3-L1 adipocytes have shown that increasing O-GlcNAc levels, either through glucosamine treatment or by inhibiting O-GlcNAcase with PUGNAc, leads to insulin resistance. pnas.org While insulin receptor autophosphorylation was unaffected, the downstream phosphorylation of Akt at Thr-308 and glycogen (B147801) synthase kinase 3β (GSK3β) at Ser-9 was inhibited. pnas.org This indicates that elevated O-GlcNAc levels attenuate insulin signaling downstream of the insulin receptor. pnas.org
Furthermore, the protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling, is itself modified by O-GlcNAcylation. mdpi.com In HepG2 cells, palmitate-induced insulin resistance was associated with increased PTP1B O-GlcNAcylation, which enhanced its phosphatase activity and further impaired insulin signaling. mdpi.com
In the context of diabetes, chronically elevated glucose levels result in persistent global protein O-GlcNAcylation, which is thought to perpetuate metabolic abnormalities. cdnsciencepub.com Elevated O-GlcNAc levels have been observed in various tissues of diabetic and insulin-resistant animal models. e-dmj.org Moreover, human studies have found that serum levels of N-acetylglucosamine increase in proportion to insulin resistance, and the gut microbiome has been identified as a significant source of these metabolites. nih.gov
Infectious Diseases and Pathogen Virulence
This compound plays a multifaceted role in the context of infectious diseases, influencing the virulence of various pathogens and modulating the host's immune response.
Fungal Pathogens (e.g., Candida albicans)
In the human fungal pathogen Candida albicans, this compound (GlcNAc) acts as a potent signaling molecule that regulates key virulence traits. mdpi.comasm.org One of the most significant effects of GlcNAc is the induction of the morphological transition from a budding yeast form to a filamentous hyphal form. mdpi.comnih.gov This transition is a critical step in the pathogenesis of C. albicans, enabling tissue invasion and the formation of biofilms. asm.org
GlcNAc also induces the expression of genes required for its own catabolism, including HXK1, DAC1, and NAG1. mdpi.comnih.gov The catabolism of GlcNAc by C. albicans can lead to the neutralization of the acidic environment of the phagosome through the release of ammonia (B1221849). asm.org This ability to raise the ambient pH contributes to the survival of the fungus within macrophages. asm.org
Furthermore, GlcNAc can induce another morphological switch in C. albicans, from the "white" to the "opaque" phenotype. mdpi.complos.org Opaque cells are considered the mating-competent form of the fungus. plos.org This switching is regulated, in part, by the Ras1/cAMP pathway. plos.org The ability to switch between these states provides C. albicans with functional plasticity that is important for its adaptation within the host.
Interestingly, while GlcNAc promotes filamentous growth in C. albicans, it has the opposite effect in the closely related species Candida tropicalis, where it represses filamentation. nih.gov However, GlcNAc induces the white-to-opaque transition in both species, highlighting both conserved and distinct roles for this sugar in regulating the virulence of different Candida species. nih.gov
Bacterial Pathogens (e.g., Escherichia coli, Vibrio cholerae)
This compound and its polymer, poly-β-1,6-N-acetyl-D-glucosamine (PNAG), are crucial for the virulence of several bacterial pathogens.
In many strains of Escherichia coli , PNAG (also referred to as PGA) is an essential component of the biofilm matrix. sickkids.caoup.com Biofilms are communities of bacteria encased in a self-produced extracellular matrix, which provides protection against antibiotics and host immune defenses. pnas.org The synthesis of PGA is encoded by the pgaABCD operon. oup.comnih.gov The partial deacetylation of PNAG by the enzyme PgaB is a critical modification required for the structural integrity and export of the polymer, and consequently, for biofilm formation. sickkids.capnas.org Inactivation of the regulatory protein NagC, which senses GlcNAc, has been shown to reduce biofilm formation in adherent and invasive E. coli (AIEC) strains, partly through the regulation of type 1 fimbriae expression. nih.gov
In Vibrio cholerae , the causative agent of cholera, N-acetyl-D-glucosamine plays a role in both environmental survival and host colonization. nih.gov The N-acetyl-D-glucosamine-binding protein A (GbpA) facilitates the attachment of V. cholerae to chitin (B13524), a polymer of GlcNAc found in the environment, as well as to the mucin lining of the intestinal epithelium. nih.govneliti.com The catabolism of GlcNAc is also important for the virulence of V. cholerae. mdpi.com Null mutants in the GlcNAc catabolic pathway exhibit attenuated virulence and reduced intestinal colonization. mdpi.com Furthermore, GlcNAc can be sensed by V. cholerae and leads to the activation of the Type VI Secretion System (T6SS), which is involved in interbacterial competition. mdpi.com
Host Resistance to Viral Infections (e.g., Influenza)
Recent studies have highlighted a surprising role for this compound in enhancing host resistance to viral infections, particularly influenza. Research has shown that N-acetyl-D-glucosamine (GlcNAc) produced by the gut microbiome can bolster the host's defense against the influenza virus. tandfonline.comnih.gov
Metabolomic analyses of mice with varying degrees of resistance to influenza infection identified GlcNAc as a metabolite that was strongly and positively correlated with increased resistance. tandfonline.comnih.gov Further experiments demonstrated that the administration of GlcNAc could protect mice from influenza infection. researchgate.net
The protective effect of GlcNAc appears to be mediated through the modulation of the host's immune system. Specifically, GlcNAc was found to increase the proportion and activity of Natural Killer (NK) cells, which are a critical component of the innate immune response to viral infections. tandfonline.comnih.gov Certain gut microbes, such as Clostridium sp., Phocaeicola sartorii, and Akkermansia muciniphila, have been identified as being positively correlated with influenza resistance and are capable of upregulating the levels of GlcNAc in the gut. tandfonline.com
In addition to its role in innate immunity, the O-GlcNAcylation of host proteins is emerging as a significant factor in antiviral responses. O-GlcNAcylation is involved in the recognition of RNA viruses and the subsequent activation of antiviral signaling pathways. bohrium.com For example, the O-GlcNAcylation of the mitochondrial antiviral-signaling protein (MAVS) is crucial for activating host innate immunity against RNA viruses. researchgate.netmdpi.com This modification facilitates the production of type I interferons, which are key antiviral cytokines. researchgate.net
Compound Names Mentioned in the Article
| Compound Name |
| This compound (GlcNAc) |
| UDP-N-acetylglucosamine (UDP-GlcNAc) |
| Glucosamine |
| Palmitate |
| PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) |
| Poly-β-1,6-N-acetyl-D-glucosamine (PNAG/PGA) |
| Fructose-6-phosphate |
| Pyruvate |
| Lactate |
| Glutamine |
| Adenosine |
| Mannose |
| Fucose |
| Glucose |
| Galactose |
| N-acetylgalactosamine |
| N-acetylneuraminic acid |
| Sorbitol |
| O-diazoacetyl-L-serine (azaserine) |
| 6-diazo-5-oxonorleucine (DON) |
| Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (BAG) |
| o-nitrophenyl-β-galactopyranoside (ONPG) |
| Propidium iodide |
| Annexin V |
| Isoprenaline |
Interactive Data Table: Research Findings on this compound
| Area of Research | Key Finding | Model System | Reference |
| Cardiac Metabolism | Glucosamine increases fatty acid oxidation and decreases carbohydrate oxidation. | Isolated rat hearts | plos.org |
| Cardiac Metabolism | O-GlcNAcylation is increased in cardiac hypertrophy and heart failure. | Animal models, Human aortic stenosis tissue | physiology.orgphysiology.org |
| Cardiac Metabolism | Acute increase in O-GlcNAc is cardioprotective against ischemia-reperfusion injury. | Mouse models | ahajournals.org |
| Insulin Resistance | Elevated O-GlcNAcylation inhibits downstream insulin signaling (Akt, GSK3β). | 3T3-L1 adipocytes | pnas.org |
| Insulin Resistance | O-GlcNAcylation of PTP1B enhances its activity, impairing insulin signaling. | HepG2 cells | mdpi.com |
| Fungal Pathogenesis | GlcNAc induces hyphal morphogenesis in Candida albicans. | in vitro cultures | mdpi.comnih.gov |
| Fungal Pathogenesis | GlcNAc catabolism by C. albicans helps neutralize phagosome pH. | in vitro cultures | asm.org |
| Bacterial Pathogenesis | PNAG is essential for biofilm formation in Escherichia coli. | in vitro cultures | sickkids.caoup.com |
| Bacterial Pathogenesis | GbpA protein binds GlcNAc, aiding Vibrio cholerae attachment to host cells. | in vitro and mouse models | nih.govneliti.com |
| Viral Infections | Gut microbiome-produced GlcNAc enhances host resistance to influenza. | Mouse models | tandfonline.comnih.gov |
| Viral Infections | GlcNAc increases the activity of Natural Killer (NK) cells. | Mouse models | tandfonline.comnih.gov |
| Viral Infections | O-GlcNAcylation of MAVS is critical for innate antiviral immunity. | Cell culture, mouse models | researchgate.netmdpi.com |
Advanced Research Methodologies and Experimental Models in N Acetyl Beta D Glucosamine Studies
In Vitro Cellular Assays
In vitro cellular assays are fundamental in elucidating the molecular mechanisms of N-acetyl-beta-D-glucosamine (GlcNAc). These studies often involve treating various cell types with GlcNAc and observing the subsequent effects on cellular processes.
A significant area of in vitro research focuses on the anti-inflammatory properties of GlcNAc. For instance, in human primary chondrocytes, a model for osteoarthritis, GlcNAc has been shown to counteract the inflammatory effects of Tumor Necrosis Factor (TNF)-α. mdpi.comnih.gov Specifically, GlcNAc was able to decrease the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8). mdpi.comnih.gov Furthermore, a nanoformulation of GlcNAc demonstrated enhanced anti-inflammatory effects, effectively reducing IL-6 and IL-8 mRNA levels at much lower concentrations than its native form. mdpi.com In human articular chondrocytes, GlcNAc has also been observed to inhibit the interleukin-1β (IL-1β)-mediated expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and IL-6. nih.govaai.org This inhibition of nitric oxide (NO) production is dose-dependent, with a maximal effect seen at a concentration of 20 mM. aai.org
Beyond inflammation, in vitro studies have explored the role of GlcNAc in other cellular functions. In the context of viral infections, GlcNAc has been shown to restrict the replication of the H1N1 Influenza A virus in cell culture. mdpi.com Additionally, research on Chinese Hamster Ovary (CHO) cells, which are commonly used in the production of therapeutic proteins, has demonstrated that supplementing the culture medium with GlcNAc can alter the glycosylation profile of monoclonal antibodies, favoring the production of G0 glycoforms without significantly compromising cell growth or protein production. nih.gov Studies have also investigated the effects of GlcNAc on platelet activation, showing that a poly-N-acetyl glucosamine (B1671600) slurry can activate platelets in platelet-rich plasma. nih.gov
The table below summarizes key findings from in vitro cellular assays involving this compound.
Table 1: Summary of Key In Vitro Research Findings for this compound
| Cell Type | Treatment | Key Findings |
|---|---|---|
| Human Primary Chondrocytes | This compound and Tumor Necrosis Factor (TNF)-α | Decreased production of pro-inflammatory mediators IL-6 and IL-8. mdpi.comnih.gov |
| Human Primary Chondrocytes | This compound nanoparticles and TNF-α | More effective at decreasing IL-6 and IL-8 mRNA levels at lower concentrations compared to native GlcNAc. mdpi.com |
| Human Articular Chondrocytes | This compound and Interleukin-1β (IL-1β) | Inhibited IL-1β-induced nitric oxide (NO) production, iNOS, COX-2, and IL-6 expression. nih.govaai.org |
| Various Cell Lines | This compound | Restricted replication of H1N1 Influenza A virus. mdpi.com |
| Chinese Hamster Ovary (CHO) Cells | This compound supplementation | Shifted monoclonal antibody glycan complexity to favor G0 glycoforms with minimal impact on cell growth. nih.gov |
| Platelet-Rich Plasma | Poly-N-acetyl glucosamine slurry | Activated platelets. nih.gov |
Animal Models of Disease
Animal models are crucial for understanding the in vivo effects of this compound (GlcNAc) and its therapeutic potential in various diseases. These models allow for the investigation of complex physiological responses that cannot be fully replicated in vitro.
A significant body of research has utilized mouse models of autoimmune diseases. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis (MS), oral administration of GlcNAc has been shown to suppress pro-inflammatory T-cell responses and inhibit disease progression. nih.govresearchgate.net Specifically, a derivative, GlcNAc-6-acetate, was found to be more effective at lower concentrations in inhibiting T-cell activation and Th1/Th17 responses. nih.govresearchgate.net These effects are linked to the ability of GlcNAc to increase N-glycan branching in T cells, a post-translational modification that regulates T-cell activity. nih.govresearchgate.netgrantome.com In mouse models of rheumatoid arthritis, GlcNAc has also demonstrated suppressive effects on the disease. researchgate.net It has been shown to increase the levels of anti-inflammatory cytokines like IL-10 and transforming growth factor β-1 (TGF-β1), suggesting a different suppressive mechanism compared to glucosamine. researchgate.net
Animal models have also been instrumental in studying the impact of GlcNAc on neurodegenerative processes and other conditions. In murine models of MS, oral GlcNAc supplementation not only inhibits autoimmune responses but also promotes myelin repair. jamanetwork.com Furthermore, animal studies have indicated that GlcNAc may protect organ function in acute inflammatory settings. nih.gov Research in rodent models has also been used to investigate the chondroprotective effects of GlcNAc in the context of osteoarthritis. nih.gov
The table below provides a summary of key findings from studies using animal models to investigate this compound.
Table 2: Summary of Key Animal Model Research Findings for this compound
| Animal Model | Disease/Condition | Key Findings |
|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Multiple Sclerosis | Oral GlcNAc suppresses pro-inflammatory T-cell responses and inhibits disease progression. nih.govresearchgate.net |
| EAE Mouse Model | Multiple Sclerosis | GlcNAc-6-acetate, a derivative, is more potent in inhibiting T-cell activation and Th1/Th17 responses. nih.govresearchgate.net |
| Mouse Model of Rheumatoid Arthritis | Rheumatoid Arthritis | GlcNAc has suppressive effects on the disease, increasing anti-inflammatory cytokines. researchgate.net |
| Murine Models of Multiple Sclerosis | Multiple Sclerosis | Oral GlcNAc supplementation promotes myelin repair. jamanetwork.com |
| Various Animal Models | Acute Inflammation | GlcNAc may protect organ function. nih.gov |
| Rodent Models | Osteoarthritis | Investigated for chondroprotective effects. nih.gov |
Human Observational and Intervention Studies
Human studies, including both observational and interventional trials, are essential for evaluating the clinical relevance of findings from in vitro and animal research on this compound (GlcNAc).
Several clinical trials have investigated the effects of GlcNAc in various health conditions. A randomized, double-blind, placebo-controlled clinical trial in healthy individuals without arthritis symptoms found that oral administration of GlcNAc suppressed the ratio of type II collagen degradation to synthesis, suggesting a potential chondroprotective effect. nih.gov Another study involving patients with multiple sclerosis (MS) revealed that GlcNAc treatment reduced markers of inflammation and neurodegeneration. uci.eduucihealth.org In this open-label trial, a sustained reduction in neurological disability was observed in 30% of the patients. uci.eduucihealth.org Furthermore, a study on MS patients showed that oral GlcNAc treatment was safe and effective in managing inflammation and immune responses, with a significant reduction in neurofilament light chain (NfL), a marker of neuroaxonal damage, in the higher dose group. ajmc.com
Observational studies have also provided valuable insights. A single-center, prospective, observational cohort study on hospitalized COVID-19 patients suggested that oral administration of GlcNAc was associated with improved clinical outcomes, including reduced hospital length-of-stay and lower rates of ICU admission and mortality on univariate analysis. nih.govnih.gov These findings highlight the potential anti-inflammatory and immunomodulatory effects of GlcNAc in an acute infectious disease setting. nih.govnih.gov
The table below summarizes key findings from human observational and intervention studies on this compound.
Table 3: Summary of Key Human Study Findings for this compound
| Study Type | Participant Population | Key Findings |
|---|---|---|
| Randomized, double-blind, placebo-controlled trial | Healthy individuals without arthritis | Oral GlcNAc suppressed the ratio of type II collagen degradation to synthesis. nih.gov |
| Open-label clinical trial | Multiple Sclerosis patients | GlcNAc reduced markers of inflammation and neurodegeneration; 30% of patients showed sustained reduction in neurological disability. uci.eduucihealth.org |
| Cohort Study | Multiple Sclerosis patients | Oral GlcNAc was safe and effective in managing inflammation and immune responses, with a reduction in neurofilament light chain (NfL). ajmc.com |
| Prospective, observational cohort study | Hospitalized COVID-19 patients | Oral GlcNAc was associated with improved hospital length-of-stay, reduced ICU admission, and lower mortality on univariate analysis. nih.govnih.gov |
Molecular Techniques for O-GlcNAcylation Detection and Analysis
The study of O-linked β-N-acetylglucosaminylation (O-GlcNAcylation), a post-translational modification involving the attachment of a single this compound molecule to serine or threonine residues of proteins, relies on a variety of sophisticated molecular techniques. These methods are crucial for identifying O-GlcNAcylated proteins, mapping modification sites, and quantifying changes in O-GlcNAcylation levels.
Immunoblot Analysis
Immunoblotting, or Western blotting, is a widely used technique for detecting O-GlcNAcylated proteins. This method utilizes antibodies that specifically recognize the O-GlcNAc modification. Pan-specific O-GlcNAc monoclonal antibodies, such as RL2 and CTD110.6, are commonly employed to detect a broad range of O-GlcNAcylated proteins in cell and tissue extracts. rsc.orgaai.org For instance, immunoblot analysis has been used to show that T-cell activation leads to changes in O-GlcNAc levels in both cytosolic and nuclear extracts. aai.org
To enhance the detection of specific O-GlcNAcylated proteins, immunoprecipitation can be combined with immunoblotting. nih.gov In this approach, a protein of interest is first isolated from a cell lysate using a specific antibody, and then the immunoprecipitated protein is subjected to Western blotting with an anti-O-GlcNAc antibody to determine its O-GlcNAcylation status. nih.gov Optimization of immunoblotting protocols, such as adjusting the composition of the transfer buffer and blocking agents, is often necessary to obtain clear and specific signals for O-GlcNAcylated proteins, especially in complex samples like cardiac tissue extracts. nih.gov
LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and site-mapping of O-GlcNAcylation. In a typical workflow, proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. acs.org However, the direct analysis of O-GlcNAcylated peptides can be challenging due to the labile nature of the O-glycosidic bond during fragmentation. acs.org
To overcome this, various strategies have been developed. One approach involves the enrichment of O-GlcNAcylated peptides prior to LC-MS/MS analysis. acs.org Another method is beta-elimination followed by Michael addition (BEMAD), where the O-GlcNAc moiety is chemically removed and the modification site is marked with a stable tag for easier detection by MS/MS. rsc.org More advanced fragmentation techniques, such as electron transfer dissociation (ETD), can preserve the glycosidic bond, allowing for direct identification of the modification site on the peptide backbone. pnas.org For complex samples, fractionation of the peptide mixture, for example by high pH reversed-phase liquid chromatography (RPLC), can reduce sample complexity and improve the detection of O-GlcNAcylated peptides. nih.gov
Glycosyltransferase Labeling
Glycosyltransferase labeling, also known as chemoenzymatic labeling, is a highly specific and sensitive method for detecting and analyzing O-GlcNAcylation. nih.govcaltech.edu This technique utilizes an engineered galactosyltransferase, often a mutant form of β-1,4-galactosyltransferase (Y289L GalT), which can transfer a modified galactose analog, such as one containing an azide (B81097) or ketone group, from a UDP-galactose donor to O-GlcNAc residues on proteins. rsc.orgnih.gov
Once the O-GlcNAcylated proteins are tagged with this functional handle, they can be further modified through bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) or Staudinger ligation. rsc.orgnih.gov This allows for the attachment of various probes, including biotin (B1667282) for affinity purification and enrichment, or fluorescent dyes for detection by in-gel fluorescence or microscopy. nih.govnih.gov This method has been successfully used to identify novel O-GlcNAcylated proteins and to monitor changes in O-GlcNAcylation levels in response to cellular stimuli. nih.gov
The table below lists the chemical compounds mentioned in this article.
Genetic Engineering Approaches in Microorganisms
Genetic engineering has emerged as a powerful strategy for the microbial production of this compound, offering an alternative to traditional methods like chitin (B13524) hydrolysis. nih.govnih.gov This approach focuses on modifying the metabolic pathways of various microorganisms to enhance the yield and productivity of GlcNAc.
Key strategies in the genetic engineering of microorganisms for GlcNAc production include:
Overexpression of Key Biosynthetic Genes: The core of this approach involves increasing the expression of genes that encode enzymes crucial for the GlcNAc synthesis pathway. frontiersin.orgresearchgate.net For instance, the overexpression of glmS (encoding glucosamine-6-phosphate synthase) and gna1 (encoding glucosamine-6-phosphate N-acetyltransferase) has been a common and effective strategy. researchgate.netmbl.or.kr
Deletion of Catabolic Genes: To prevent the degradation of intracellular GlcNAc, genes involved in its catabolism are often deleted. researchgate.netmbl.or.kr Common targets for deletion include nagA (encoding N-acetylglucosamine-6-phosphate deacetylase) and nagB (encoding glucosamine-6-phosphate deaminase). researchgate.netmbl.or.kr
Engineering of Transcription Factors: Global transcription machinery engineering (gTME) can be used to activate or inhibit the expression of multiple genes in specific metabolic pathways. nih.gov For example, overexpressing a mutated transcription factor, RamA, in Corynebacterium glutamicum has been shown to promote GlcNAc synthesis. nih.gov
Balancing Redox Cofactors: Maintaining intracellular redox balance through cofactor engineering can promote the efficient synthesis of target products. nih.gov This involves modifying the cofactor specificity of key enzymes in the GlcNAc synthesis pathway. nih.gov
Several microorganisms have been successfully engineered for GlcNAc production, including Escherichia coli, Bacillus subtilis, and Corynebacterium glutamicum. nih.govresearchgate.netnih.gov These engineered strains have demonstrated significantly improved GlcNAc titers and yields compared to their wild-type counterparts.
Table 1: Examples of Genetically Engineered Microorganisms for this compound Production
| Microorganism | Genetic Modifications | Key Findings & Production Titers |
| Corynebacterium glutamicum | Overexpression of transcription factor RamA, CRISPRi-mediated inhibition of negative regulators, and rational protein engineering to alter cofactor specificity of key enzymes. nih.gov | Achieved a titer of 117.1 ± 1.9 g/L in a 50-L fermentor, a 6.62-fold increase compared to the control group. nih.gov |
| Bacillus subtilis | Co-overexpression of glmS from B. subtilis and GNA1 from Saccharomyces cerevisiae, along with deletion of nagP, nagA, gamA, and nagB. researchgate.net | Reached a GlcNAc titer of 5.19 g/L in a 3-L fed-batch bioreactor. researchgate.net |
| Escherichia coli | Overexpression of glucosamine synthase (glmS) and glucosamine-6-P N-acetyltransferase, coupled with the deletion of catabolic genes. researchgate.net | Produced over 110 g/L of N-acetylglucosamine in a developed fermentation process. researchgate.net |
| Corynebacterium glutamicum S9114 | Rebalancing of central carbon/nitrogen metabolism and redox metabolism through gTME and redox cofactors engineering. nih.gov | The final engineered strain produced 117.1 ± 1.9 g/L of GlcNAc in a 50-L fermentor, with the yield increasing from 0.19 g/g to 0.31 g/g glucose. nih.gov |
| Corynebacterium glutamicum GRS43 | Overexpression of native glmS, glmU, and E. coli glmM genes in a strain lacking the nagB gene. frontiersin.org | The best-engineered strain accumulated about 14 mM of intracellular UDP-GlcNAc and produced up to 60 mg/L of extracellular UDP-GlcNAc. frontiersin.org |
Metabolomic and Glycometabolomic Profiling
Metabolomics and glycometabolomics are powerful analytical approaches used to obtain a comprehensive profile of metabolites, including sugars and their derivatives, within a biological system. mdpi.comresearchgate.net These techniques provide valuable insights into the metabolic state of cells and tissues and can reveal how they respond to stimuli, such as the administration of this compound.
In the context of GlcNAc research, metabolomic studies have been employed to:
Analyze the metabolic fate of orally administered GlcNAc: By analyzing blood plasma samples, researchers can identify changes in the levels of various metabolites following GlcNAc ingestion. mdpi.comnih.gov For example, a study in dogs revealed a significant increase in plasma ectoine (B1671093) levels after oral administration of GlcNAc. mdpi.comnih.gov
Investigate the differential metabolic effects of GlcNAc and glucosamine: Studies on human articular chondrocytes have used metabolomic approaches to compare how these two amino sugars are transported and metabolized, revealing distinct effects on glucose transport and the synthesis of glycosaminoglycans and hyaluronan. nih.gov
Understand the role of GlcNAc in cellular signaling and metabolism: Glycometabolomic profiling can shed light on how GlcNAc influences key cellular processes. For instance, it has been shown that glycometabolism can regulate the release of the Hepatitis C virus, a process mediated by MAPK-p38 phosphorylation. semanticscholar.org
The analytical techniques commonly used in these studies include advanced separation methods like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) for the detection and quantification of a wide range of metabolites. researchgate.net Principal component analysis and other statistical methods are then used to analyze the complex datasets and identify significant metabolic changes. researchgate.net
Table 2: Key Findings from Metabolomic Studies of this compound
| Study Focus | Biological System | Key Findings |
| Amino acid metabolism after oral GlcNAc administration | Dogs (Blood Plasma) | Significantly increased plasma levels of ectoine. mdpi.comnih.gov |
| Differential effects of GlcNAc and glucosamine | Human Articular Chondrocytes | GlcN is actively imported and inhibits glucose transport and SGAG synthesis, while GlcNAc is not actively imported but stimulates hyaluronan synthesis. nih.gov |
| Regulation of Hepatitis C virus release | Hepatoma-derived cell lines | Glycometabolism, particularly the availability of glucose versus galactose, regulates HCV release through modulation of MAPK-p38 phosphorylation. semanticscholar.org |
Molecular Docking and Dynamic Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between molecules at an atomic level. nih.govnih.gov These methods are increasingly being used in this compound research to understand its binding affinity and interaction with various proteins.
Molecular Docking predicts the preferred orientation of one molecule (the ligand, in this case, GlcNAc) when bound to a second molecule (the receptor or target protein) to form a stable complex. nih.govnih.gov This technique is instrumental in:
Identifying potential protein targets for GlcNAc: By docking GlcNAc against a library of protein structures, researchers can identify proteins to which it binds with high affinity. nih.gov
Elucidating the binding mode: Docking studies can reveal the specific amino acid residues within a protein's binding site that interact with GlcNAc, providing a detailed picture of the binding interface. pnas.orgresearchgate.net For instance, docking studies have shown that GlcNAc can bind to the active site of N-acetyl-alpha-glucosaminidase (NAGLU). researchgate.net
Molecular Dynamics (MD) simulations provide a time-resolved view of the conformational changes and dynamics of a molecular system. nih.govnih.govscispace.com In the context of GlcNAc research, MD simulations are used to:
Validate docking predictions: MD simulations can be used to assess the stability of the protein-ligand complexes predicted by molecular docking. nih.gov
Analyze the flexibility and conformational changes of proteins upon GlcNAc binding: These simulations can reveal how the binding of GlcNAc influences the structure and dynamics of a protein. pnas.org For example, MD simulations of PgaB, a protein involved in biofilm formation, showed that the binding of GlcNAc decreases the flexibility of a specific loop region. pnas.org
Investigate the solvation properties of GlcNAc: MD simulations have been used to study the interactions between GlcNAc and water molecules, providing insights into its behavior in solution. scispace.com
These computational approaches have been applied to study the interaction of GlcNAc with a range of proteins, including those involved in viral infections and cancer. nih.govrjsocmed.com For example, molecular docking and dynamics analysis have suggested that GlcNAc can bind to several proteins of the SARS-CoV-2 virus, potentially inhibiting its pathogenicity. nih.govnih.govresearchgate.net
Table 3: Examples of Molecular Docking and Dynamic Analysis in this compound Research
| Target Protein(s) | Research Focus | Key Findings |
| SARS-CoV-2 proteins (Spike receptor-binding domain, RNA-binding domain of nucleocapsid phosphoprotein, main protease) | Investigating the potential of GlcNAc to inhibit SARS-CoV-2 infection. nih.govnih.gov | Molecular docking and dynamic analysis confirmed that GlcNAc could bind to these key viral proteins, suggesting a potential inhibitory role. nih.govnih.gov |
| Polyglucosamine subunit B (PgaB) | Understanding the mechanism of PNAG deacetylation and transport in biofilm formation. pnas.org | MD simulations showed a binding preference for GlcNAc to the N-terminal domain and revealed that GlcNAc binding modulates the flexibility of the protein. pnas.org |
| HER2 | Investigating the anti-tumor potential of GlcNAc in breast cancer. rjsocmed.com | Molecular docking analysis revealed a high binding affinity of GlcNAc to the HER2 protein, which is involved in tumor progression. rjsocmed.com |
| N-acetyl-alpha-glucosaminidase (NAGLU) | Understanding the molecular basis of Mucopolysaccharidosis type IIIB. researchgate.net | Molecular docking predicted the interactions between NAGLU and GlcNAc, identifying key catalytic residues in the active site. researchgate.net |
Future Research Directions and Unexplored Avenues for N Acetyl Beta D Glucosamine
Elucidation of Novel Molecular Mechanisms
Future research is poised to uncover more intricate molecular mechanisms governed by N-Acetyl-beta-D-glucosamine. A primary area of focus is its role as a signaling molecule, extending beyond its function as a metabolic intermediate. The hexosamine biosynthetic pathway (HSP) culminates in the production of uridine (B1682114) 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAcylation. nih.gov This post-translational modification, where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins, is a critical regulatory mechanism. nih.govnih.gov Investigating how fluctuations in GlcNAc levels directly impact the specificity and dynamics of O-GlcNAcylation on various proteins will be crucial.
Furthermore, exploring the non-canonical roles of GlcNAc is a promising frontier. For instance, its ability to re-sensitize antibiotic-tolerant bacterial populations to β-lactams by reactivating peptidoglycan biosynthesis presents a novel antimicrobial strategy. nih.gov Understanding the precise molecular switches involved in this process could lead to the development of adjuvants for antibiotic therapies. nih.gov Research into how GlcNAc and its derivatives influence gene expression, protein stability, and enzyme activity beyond O-GlcNAcylation will likely reveal new layers of its biological significance.
Deeper Understanding of this compound in Chronic and Degenerative Diseases
The therapeutic potential of this compound in a range of chronic and degenerative diseases is a rapidly expanding area of research.
Multiple Sclerosis (MS): In multiple sclerosis, an autoimmune disease characterized by demyelination and neurodegeneration, GlcNAc has shown promise as a triple modulator of inflammation, myelination, and neurodegeneration. nih.govcasi.org Pre-clinical and mechanistic trials suggest that GlcNAc can suppress brain inflammation, promote the regrowth of the myelin sheath, and slow brain degeneration. uci.edu A recent mechanistic trial demonstrated that GlcNAc administration in MS patients reduced markers of neuroinflammation and neurodegeneration. nih.govcuratedwellness.com Future studies should focus on long-term, blinded clinical trials to confirm these findings and to elucidate the precise mechanisms by which GlcNAc exerts its neuroprotective effects.
Inflammatory Bowel Disease (IBD): Early evidence suggests that N-acetyl glucosamine (B1671600) may help protect the lining of the stomach and intestines, potentially benefiting individuals with inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. rxlist.com Pilot studies in children with treatment-resistant IBD have shown clinical improvement with GlcNAc supplementation. casi.org Further research is needed to validate these preliminary findings in larger, controlled trials and to understand how GlcNAc modulates gut inflammation and mucosal barrier function.
Osteoarthritis: While glucosamine has been widely studied for osteoarthritis, the specific role of this compound is still being clarified. It is a precursor for the synthesis of glycosaminoglycans (GAGs), which are essential components of articular cartilage. drugbank.com Some studies suggest that a polymer of N-acetyl-D-glucosamine may be beneficial in treating osteoarthritis. researchgate.net Future research should aim to differentiate the effects of GlcNAc from other forms of glucosamine and to investigate its impact on cartilage metabolism and inflammation in osteoarthritis.
Chronic Kidney Disease (CKD): Emerging research indicates a potential role for this compound in the experimental therapy of chronic kidney disease. Studies in animal models have shown that GlcNAc can increase the excretion of nitrogen compounds and reduce oxidative stress in the kidneys. pensoft.net Further investigation is warranted to understand its nephroprotective mechanisms and to assess its therapeutic potential in human CKD.
| Disease | Key Research Finding | Study Type | Reference |
|---|---|---|---|
| Multiple Sclerosis | Reduced multiple inflammation and neurodegeneration markers in patients. nih.gov | Mechanistic Trial | nih.govcuratedwellness.com |
| Inflammatory Bowel Disease | 8 out of 12 children with severe treatment-resistant IBD showed clear improvement. casi.org | Pilot Study | casi.org |
| Chronic Kidney Disease | Significantly increased excretion of creatinine (B1669602) (by 100.4%) and urea (B33335) (by 46.6%) in a rat model. pensoft.net | Animal Study | pensoft.net |
Targeted Modulation of this compound Metabolism for Therapeutic Benefit
The enzymes that control the addition and removal of O-GlcNAc—O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA)—are becoming attractive therapeutic targets. nih.gov Developing specific inhibitors or activators of these enzymes could allow for the precise modulation of O-GlcNAcylation levels to treat various diseases. For instance, in conditions where O-GlcNAcylation is dysregulated, such as in some cancers and neurodegenerative disorders, targeted therapies could restore normal signaling.
Furthermore, understanding the regulation of the hexosamine biosynthetic pathway itself offers therapeutic possibilities. By identifying the key control points in this pathway, it may be possible to develop strategies to either enhance or inhibit the production of UDP-GlcNAc as needed for different pathological conditions.
Interplay with Other Nutrient-Sensing Pathways
This compound and the hexosamine biosynthetic pathway are intricately linked with other major nutrient-sensing pathways, including the mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways. bmbreports.orgmdpi.com These pathways are central regulators of cell growth, metabolism, and longevity. mdpi.comresearchgate.net For example, glucosamine has been shown to promote lipid accumulation in macrophages by regulating the mTOR signaling pathway. bmbreports.org
Future research should focus on mapping the crosstalk between the hexosamine pathway and these other nutrient-sensing networks. Understanding how GlcNAc levels influence the activity of mTOR and AMPK, and vice versa, will provide a more holistic view of cellular metabolism and could reveal new therapeutic targets for metabolic diseases. The interplay between these pathways is likely crucial in the cellular response to nutritional cues and stress.
Investigation of this compound Analogs and Derivatives
The synthesis and evaluation of this compound analogs and derivatives represent a promising avenue for developing novel therapeutic agents. By modifying the structure of GlcNAc, it is possible to create compounds with enhanced potency, selectivity, or metabolic stability. For example, fluorinated analogs of GlcNAc have been synthesized to modulate protein affinity and metabolic stability.
Q & A
Q. What are the optimal methodologies for synthesizing and purifying N-Acetyl-beta-D-Glucosamine (NAG) in laboratory settings?
NAG synthesis typically involves enzymatic or chemical methods. Enzymatic approaches, such as using chitinases or hexosaminidases to hydrolyze chitin, are preferred for high stereochemical purity . Chemical synthesis via acetylation of glucosamine requires careful pH control (pH 8–9) to avoid over-acetylation or side reactions . Post-synthesis purification often employs ion-exchange chromatography or crystallization in ethanol-water mixtures, with purity validated by HPLC (C18 columns, UV detection at 195 nm) .
Q. How can researchers standardize NAG detection in biological samples (e.g., urine, serum)?
NAG detection in biological fluids relies on fluorometric or colorimetric assays targeting its enzymatic activity. For example:
- Fluorometric assay : Use 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide as a substrate; measure fluorescence at 360/450 nm .
- Colorimetric assay : Employ p-nitrophenyl-N-acetyl-beta-D-glucosaminide; quantify absorbance at 405 nm .
Note: Normalize results to creatinine levels in urine samples to account for renal function variability .
Q. What safety protocols are critical when handling NAG in vitro?
NAG is classified as an irritant (Xi hazard symbol). Key safety measures include:
Advanced Research Questions
Q. How can contradictory findings on NAG’s role in inflammatory biomarkers be resolved?
Studies report conflicting NAG activity in conditions like myocardial infarction (MI) and diabetic nephropathy:
- MI patients: No correlation between NAG activity and infarct size, but strong association with systemic inflammation (p=0.0001) .
- Diabetic nephropathy: Elevated urinary NAG (uNAG) correlates with tubular injury but not glomerular filtration rate (GFR) decline .
Methodological reconciliation : - Use longitudinal studies to track NAG dynamics across disease stages.
- Control for confounders (e.g., comorbidities, medication use) via multivariate regression .
Q. What experimental designs are suitable for investigating NAG’s structural mimicry in autoimmune responses?
NAG shares epitopes with host glycoproteins (e.g., cytokeratins), triggering cross-reactive antibodies in rheumatic diseases . Recommended approaches :
- Surface plasmon resonance (SPR) : Quantify antibody affinity for NAG vs. human cytokeratin peptides .
- Animal models : Immunize mice with NAG-conjugated antigens; assess joint inflammation histologically .
- T-cell assays : Isolate peripheral blood mononuclear cells (PBMCs) from patients; measure IFN-γ release post-NAG stimulation .
Q. How can NAG’s lysosomal activity be leveraged to study cellular metabolism in disease models?
NAG is a lysosomal enzyme marker, reflecting cellular stress. Methodology :
- Live-cell imaging : Use fluorescent probes (e.g., LysoTracker Red) to correlate NAG activity with lysosomal pH in real time .
- CRISPR/Cas9 knockout models : Silence NAG-encoding genes (e.g., Hexb) in cell lines; assess autophagy flux via LC3-II Western blot .
Data Analysis and Interpretation
Q. How should researchers address variability in NAG quantification across studies?
Inter-laboratory variability arises from:
Q. What statistical frameworks are robust for meta-analyses of NAG’s diagnostic utility?
For systematic reviews (e.g., uNAG in diabetic nephropathy):
- Apply PRISMA guidelines to minimize selection bias .
- Use random-effects models to account for heterogeneity across studies .
- Perform sensitivity analyses excluding small-sample or low-quality studies (e.g., those without blinding) .
Emerging Research Directions
Q. Can NAG serve as a substrate for metabolic labeling in glycan engineering?
Preliminary studies show NAG incorporation into glycocalyx via metabolic oligosaccharide engineering (MOE):
- Protocol : Incubate cells with peracetylated NAG analogs (e.g., Ac4ManNAz); click chemistry for visualization .
- Limitation : Low efficiency in primary cells vs. immortalized lines .
Q. What advanced imaging techniques validate NAG’s spatial distribution in tissues?
- Lectin histochemistry : Use wheat germ agglutinin (WGA) conjugated to FITC for NAG-specific binding in frozen sections .
- MALDI-TOF MS : Map NAG localization in tissue microarrays with 20-µm spatial resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
